3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Description
BenchChem offers high-quality 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-6-5-7-12(10-11)20(17,18)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYNMXDKGPIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride CAS 923716-62-5 properties
The following technical guide details the properties, reactivity, and application of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 923716-62-5).
Advanced Reagent Profile for Medicinal Chemistry & Fragment-Based Design
Executive Summary
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride is a bifunctional organosulfur building block characterized by a distinct asymmetry: one sulfonyl group is stabilized as a tertiary sulfonamide (linked to a seven-membered azepane ring), while the other remains a highly reactive sulfonyl chloride.
This compound serves as a critical "linchpin" scaffold in drug discovery, particularly for generating bis-sulfonamide libraries . Its structural geometry—a meta-substituted benzene core—positions the lipophilic azepane ring to engage hydrophobic pockets (e.g., in 11β-HSD1 or kinase targets) while the sulfonyl chloride handle allows for rapid diversification with amines, alcohols, or nucleophiles.
Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride |
| CAS Number | 923716-62-5 |
| Molecular Formula | C₁₂H₁₆ClNO₄S₂ |
| Molecular Weight | 337.84 g/mol |
| SMILES | ClS(=O)(=O)c1cccc(c1)S(=O)(=O)N1CCCCCC1 |
| Structural Class | Bis-sulfonylarene; Azepane derivative |
Predicted Physicochemical Properties
Note: As a reactive intermediate, experimental values are often approximated based on structural analogs.
| Parameter | Value / Description | Significance |
| Physical State | Off-white to pale yellow solid | Typical for aryl sulfonyl chlorides. |
| LogP (Calc) | ~2.4 – 2.8 | Moderate lipophilicity driven by the azepane ring. |
| Polar Surface Area (PSA) | ~80 Ų | Dominated by the sulfonyl oxygens. |
| Reactivity | Electrophilic (High) | Susceptible to hydrolysis; reacts violently with bases/amines. |
| Storage | < -20°C, Inert Atmosphere | Moisture sensitive. Hydrolyzes to the sulfonic acid. |
Structural Significance in Drug Design[5]
The Azepane "Privileged Structure"
The azepane (hexamethyleneimine) moiety is a seven-membered saturated amine. Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, the azepane ring possesses unique conformational flexibility.
-
Hydrophobic Bulk: It fills larger, non-planar lipophilic pockets in enzyme active sites.
-
Metabolic Stability: Often more resistant to oxidative metabolism than linear alkyl chains.
-
Target Relevance: Azepane-sulfonamides are documented pharmacophores in inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a target for metabolic syndrome and type 2 diabetes.
The Meta-Sulfonyl Linker
The meta positioning of the two sulfonyl groups creates a "kinked" geometry (approx. 120° bond angle). This prevents the linear alignment of substituents, forcing the molecule to adopt a conformation that can wrap around amino acid residues in a binding pocket, distinct from para-substituted analogs.
Synthetic Utility & Reaction Mechanisms[6]
The primary utility of CAS 923716-62-5 is its function as an electrophilic trap. It is typically synthesized via the desymmetrization of benzene-1,3-disulfonyl chloride .
Synthesis of the Reagent (Desymmetrization Strategy)
To ensure high purity, the synthesis relies on the controlled nucleophilic attack of azepane on the bis-electrophile.
-
Starting Material: Benzene-1,3-disulfonyl chloride.
-
Reagent: Azepane (1.0 equivalent).
-
Conditions: -10°C to 0°C, DCM or THF, with DIPEA.
-
Mechanism: The first sulfonylation deactivates the ring slightly, but statistical mixtures (mono- vs. bis-substituted) are a risk. Slow addition of azepane is critical to favor the mono-chloride product (CAS 923716-62-5).
Downstream Diversification (Library Generation)
Once isolated, the sulfonyl chloride group undergoes Nucleophilic Acyl Substitution (Sulfonylation) with primary or secondary amines to form stable sulfonamides.
General Reaction:
Experimental Protocols
Protocol A: General Coupling Procedure (Library Synthesis)
Use this protocol to derivatize the reagent with a specific amine.
Materials:
-
Reagent: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1 eq)
-
Base: Pyridine (3.0 eq) or Triethylamine (2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
-
Preparation: Dissolve the amine (1.1 mmol) in anhydrous DCM (5 mL) in a reaction vial containing a magnetic stir bar.
-
Base Addition: Add Pyridine (3.0 mmol). Ensure the system is under nitrogen or argon if the amine is valuable/sensitive.
-
Reagent Addition: Cool the solution to 0°C. Slowly add 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 mmol) as a solution in DCM (2 mL).
-
Rationale: Cooling prevents exotherms and minimizes side reactions (e.g., sulfonylation of the solvent or impurities).
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift: M_amine + 301 Da).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Handling & Stability Check
Self-Validating System for Reagent Quality Before using the reagent in critical steps, verify its integrity:
-
Take a small aliquot (~5 mg).
-
Dissolve in MeOH (0.5 mL).
-
Inject into LC-MS immediately.
-
Result Analysis:
-
Peak A (Methyl Ester): Mass = [M-Cl + OMe] = 333.4 Da. (Indicates active chloride converted to methyl ester in situ).
-
Peak B (Sulfonic Acid): Mass = [M-Cl + OH] = 319.4 Da. (Indicates hydrolysis/degraded reagent).
-
Pass Criteria: Ratio of Peak A >> Peak B.
-
Visualizations
Synthetic Pathway & Logic
The following diagram illustrates the desymmetrization logic and downstream application.
Caption: Desymmetrization of the disulfonyl core followed by library diversification.
Handling Workflow
Standard operating procedure for moisture-sensitive sulfonyl chlorides.
Caption: Best practices for handling hygroscopic sulfonyl chlorides to prevent hydrolysis.
Safety & Hazards (GHS Classification)
Based on the sulfonyl chloride functional group.
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
EUH014: Reacts violently with water.
-
PPE: Wear nitrile gloves, chemical safety goggles, and work inside a fume hood. Quench excess reagent with aqueous ammonium hydroxide or sodium bicarbonate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157455 (Analogous Sulfonyl Chlorides). Retrieved from [Link]
-
Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of substituted anilines.[1] ResearchGate. Retrieved from [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.[2] European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses (1921). Benzenesulfonyl chloride synthesis and reactivity. Org.[3] Synth. 1921, 1,[3] 21. Retrieved from [Link]
-
AstraZeneca (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Azepane-Based Sulfonyl Chlorides: Versatile Scaffolds for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Azepane and Sulfonamide Moieties
In the landscape of medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Two structural motifs have consistently proven their value: the azepane scaffold and the sulfonamide functional group. The seven-membered saturated heterocycle, azepane, is considered a "privileged scaffold" due to its inherent three-dimensional character and conformational flexibility.[1][2] This non-planar structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved binding affinity and optimized pharmacokinetic profiles.[2][3] Numerous FDA-approved drugs and clinical candidates incorporate the azepane ring, highlighting its significance in developing treatments for a wide range of diseases, including cancer, diabetes, and neurological disorders.[2][4][5]
Concurrently, the sulfonamide group (—SO₂NR₂) is a cornerstone pharmacophore, most famously introduced in the sulfa class of antibiotics.[6][7] Its utility has since expanded dramatically, with the sulfonamide linkage being a key feature in diuretics, anticonvulsants, and targeted cancer therapies.[8] The group's ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an invaluable tool for modulating protein-ligand interactions.[9]
This guide focuses on the powerful synergy achieved by combining these two motifs into a single, highly versatile building block: azepane-based sulfonyl chlorides . These reagents serve as a robust platform for rapidly generating diverse libraries of complex molecules. By presenting a reactive sulfonyl chloride handle on a privileged azepane core, these building blocks empower chemists to systematically explore structure-activity relationships (SAR) and accelerate the journey from initial hit to clinical candidate.
Synthesis and Handling of Azepane-1-Sulfonyl Chloride
The cornerstone of this chemical platform is the azepane-1-sulfonyl chloride building block. Its synthesis, while requiring careful handling of reactive reagents, is predicated on established chemical principles. A common conceptual pathway involves the reaction of the parent heterocycle, azepane, with a sulfonylating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent.
The rationale behind this choice is the direct introduction of the -SO₂Cl group onto the azepane nitrogen. The reaction must be performed under anhydrous conditions and typically in the presence of a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion.
Safety and Handling Precautions
Sulfonyl chlorides are highly reactive, moisture-sensitive compounds that require meticulous handling to ensure safety and experimental success.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable choice), splash-proof goggles or a face shield, and a lab coat.[10][11] Work should be exclusively conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]
-
Moisture Sensitivity: Sulfonyl chlorides react vigorously with water and atmospheric moisture to produce hydrochloric acid and the corresponding sulfonic acid.[11][12] All glassware must be flame- or oven-dried prior to use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store sulfonyl chlorides in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[10][11]
-
Quenching: Any residual sulfonyl chloride should be quenched carefully by slow addition to a stirred solution of a suitable nucleophile, such as aqueous sodium bicarbonate or a secondary amine solution.
Core Reactivity: Gateway to Molecular Diversity
The synthetic utility of azepane-1-sulfonyl chloride stems from the high electrophilicity of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles.[9] This reactivity provides a direct and efficient means of forging new chemical bonds and constructing complex molecular scaffolds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsyn.org [pubs.rsyn.org]
- 6. d-nb.info [d-nb.info]
- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride: A Key Intermediate for Drug Discovery
This in-depth technical guide provides a comprehensive overview of 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride, a key building block for researchers and scientists in the field of drug development. This document will delve into its chemical identity, physicochemical properties, synthesis considerations, and its potential applications, grounded in established chemical principles.
Core Chemical Identity
1.1. Structure and Identifiers
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride is a disubstituted aromatic compound featuring a central benzene ring functionalized with an azepane-1-sulfonamide group at the 3-position and a sulfonyl chloride group at the 1-position.
| Identifier | Value | Source |
| Canonical SMILES | O=S(C1=CC=CC(S(=O)(N2CCCCCC2)=O)=C1)(Cl) | [1] |
| InChIKey | Not directly available in search results. | |
| CAS Number | 923716-62-5 | [1] |
| Molecular Formula | C12H16ClNO4S2 | [1] |
| Molecular Weight | 337.84 g/mol | [1] |
Note: The InChIKey for the precise requested compound was not directly available in the initial search results. However, related structures suggest a complex key will be generated by standard chemical software.
A related but distinct compound, 3-(azepane-1-sulfonyl)benzoyl chloride, possesses the CAS number 893761-38-1, a molecular formula of C13H16ClNO3S, and the SMILES string ClC(=O)C1=CC(=CC=C1)S(=O)(=O)N1CCCCCC1.[2] It is crucial for researchers to distinguish between the target benzenesulfonyl chloride and this benzoyl chloride analogue to ensure the procurement of the correct starting material.
Physicochemical Properties and Handling
While specific experimental data for 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride is not extensively published, its properties can be inferred from the well-characterized benzenesulfonyl chloride core and related structures.
2.1. Predicted Properties
| Property | Predicted Value/Information | Justification |
| Physical State | Likely a solid at room temperature. | The increased molecular weight and polarity compared to the liquid benzenesulfonyl chloride suggest a higher melting point. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). | Typical for sulfonyl chlorides used in organic synthesis. |
| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | The sulfonyl chloride moiety is a potent electrophile.[3] It will readily react with water, alcohols, amines, and other nucleophiles. |
| Storage | Store under an inert atmosphere (e.g., argon, nitrogen) in a cool, dry place. | To prevent hydrolysis and degradation. Cold-chain transportation may be required.[1] |
Benzenesulfonyl chloride itself is a colorless viscous oil that reacts with compounds containing reactive N-H and O-H bonds.[3] It is stable in cold water but hydrolyzes with heat.[3] This reactivity is the cornerstone of its synthetic utility.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzenesulfonyl chlorides is a well-established area of organic chemistry. While a specific, validated protocol for 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride is not detailed in the provided search results, a plausible synthetic route can be devised based on analogous transformations.
3.1. Retrosynthetic Analysis and Proposed Forward Synthesis
A logical approach to the synthesis involves the formation of the sulfonyl chloride from a corresponding sulfonic acid or via a diazotization-sulfuryl chloride reaction.
Caption: A plausible retrosynthetic pathway for the target molecule.
3.2. Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on established methods for the synthesis of substituted benzenesulfonyl chlorides from an aniline precursor.[4][5]
Step 1: Diazotization of 3-(Azepane-1-sulfonyl)aniline
-
Reaction Setup: To a cooled (0-5 °C) solution of 3-(azepane-1-sulfonyl)aniline in a suitable acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite dropwise.
-
Causality: The acidic conditions generate nitrous acid in situ, which reacts with the primary aromatic amine to form a diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Monitoring: The reaction can be monitored for the consumption of the aniline starting material by thin-layer chromatography (TLC). The presence of excess nitrous acid can be tested with starch-iodide paper.
Step 2: Sulfonyl Chloride Formation
-
Reaction Setup: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(II) salt, such as cupric chloride.
-
Addition: Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution.
-
Causality: This is a variation of the Sandmeyer reaction. The diazonium salt undergoes a radical-mediated reaction catalyzed by the copper salt, where the diazonium group is replaced by a sulfonyl chloride group derived from the sulfur dioxide.
-
Work-up: Upon completion, the reaction mixture is typically poured into ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated in vacuo. Purification is usually achieved by column chromatography or recrystallization.
Caption: Workflow for the proposed synthesis of the target molecule.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride are of significant interest in medicinal chemistry.
4.1. The Sulfonamide Moiety
The sulfonamide group is a cornerstone in drug design, famously present in sulfa antibiotics. Its derivatives are known to exhibit a wide range of biological activities. The azepane ring provides a seven-membered, saturated, non-planar cyclic amine. This scaffold is found in numerous FDA-approved drugs and is explored for its ability to confer desirable pharmacokinetic properties.[6][7][8] The incorporation of the azepane ring can influence solubility, lipophilicity, and metabolic stability, making it a valuable component in the design of novel therapeutic agents.[7]
4.2. The Sulfonyl Chloride Handle
The primary utility of this molecule is as a reactive intermediate. The sulfonyl chloride group is an excellent electrophile for coupling with a vast array of nucleophiles.[3][9] This allows for the late-stage functionalization and the rapid generation of compound libraries for screening.
Potential Synthetic Applications:
-
Synthesis of Novel Sulfonamides: Reaction with primary or secondary amines (including anilines, heterocycles, and complex drug fragments) to generate diverse sulfonamide libraries.
-
Synthesis of Sulfonate Esters: Reaction with alcohols or phenols to produce sulfonate esters, which can act as prodrugs or have their own biological activities.
Caption: Key synthetic applications of the target molecule in library synthesis.
The ability to use this molecule to couple the azepane-sulfonyl-benzene core with other pharmacologically relevant fragments makes it a valuable tool for structure-activity relationship (SAR) studies.[8][10] By systematically varying the nucleophile, researchers can probe the chemical space around this scaffold to optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride represents a strategically important, yet specialized, chemical intermediate. Its value lies in the convergence of the medicinally relevant azepane-sulfonamide motif with the synthetically versatile sulfonyl chloride functional group. While its direct biological activity is not the primary focus, its role as a scaffold for the creation of diverse chemical libraries is paramount. A thorough understanding of its reactivity, proper handling to avoid hydrolysis, and the application of established synthetic methodologies for its use are essential for any research program aiming to leverage this compound in the discovery of next-generation therapeutics.
References
-
Matrix Fine Chemicals. 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE | CAS 893761-38-1. [Link]
-
PubChemLite. 3-(azepane-1-sulfonyl)-4-chloro-benzoic acid (C13H16ClNO4S). [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
Semantic Scholar. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
PubChem. 3-Aminobenzene-1-sulfonyl chloride. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
SpringerLink. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Semantic Scholar. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
Georganics. 3-Acetylbenzene-1-sulfonyl chloride - High purity. [Link]
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
Sources
- 1. 923716-62-5|3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE | CAS 893761-38-1 [matrix-fine-chemicals.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 5. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 9. d-nb.info [d-nb.info]
- 10. echemcom.com [echemcom.com]
Technical Guide: Solubility Profiling of Azepane-Sulfonyl Benzene Derivatives
Executive Summary
Context: Azepane-sulfonyl benzene derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of 5-HT6 receptor antagonists , 11
Objective: This guide provides a rigorous technical framework for characterizing the solubility of these derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of the
Part 1: Structural Analysis & Physicochemical Drivers
To control solubility, one must understand the molecular drivers specific to this scaffold. The core structure typically consists of a benzene ring linked via a sulfonyl group to the nitrogen of an azepane ring.
The Neutral Core Challenge
In the simplest derivative, 1-(benzenesulfonyl)azepane , the sulfonamide nitrogen is tertiary. Unlike primary (
-
Ionization: The molecule remains neutral across the physiological pH range (pH 1.2 – 7.4).
-
Solubility Driver: Solubility is governed almost exclusively by Crystal Lattice Energy (enthalpy of fusion) and Lipophilicity (LogP).
-
Implication: pH adjustment will not improve solubility for the core scaffold. Solubilization requires structural modification (adding polar groups) or formulation strategies (co-solvents).
The Basic Variant (5-HT6 Ligands)
Many bioactive derivatives (e.g., Idalopirdine analogs) incorporate a basic amine, often by substituting the azepane ring (e.g., 3-aminoazepane) or the benzene ring.
-
Ionization: These possess a basic pKa (typically 8.0–9.5).
-
Solubility Driver: Highly pH-dependent. Solubility improves significantly at pH < pKa (gastric fluid) due to protonation but may crash out in intestinal fluid (pH 6.5–7.4).
Structure-Property Relationship (SPR) Diagram
The following diagram illustrates how specific structural components of the azepane-sulfonyl scaffold influence physicochemical outcomes.
Caption: SPR map detailing how the lipophilic azepane ring and rigid benzene core contribute to high LogP and lattice energy, limiting aqueous solubility.
Part 2: Representative Physicochemical Data
The following data is synthesized from Structure-Activity Relationship (SAR) studies of 5-HT6 antagonists and 11
Table 1: Solubility Profile of Azepane-Sulfonyl Derivatives
| Compound Class | Structure Description | LogP (Calc) | pKa (Est) | Solubility (pH 7.4) | Solubility (pH 1.2) | Limiting Factor |
| Neutral Core | 1-(benzenesulfonyl)azepane | 3.2 – 3.6 | N/A (Neutral) | < 50 µM (Low) | < 50 µM (Low) | Lipophilicity |
| Lipophilic Variant | 1-(2-methoxy-4,5-dimethyl-benzenesulfonyl)azepane | ~3.6 | N/A (Neutral) | ~10 µM (Very Low) | ~10 µM (Very Low) | Lattice Energy + LogP |
| Basic Variant | 3-amino-1-(benzenesulfonyl)azepane | 1.8 – 2.2 | ~9.2 (Basic) | > 200 µM (Good) | > 5000 µM (High) | pH-dependent Salt formation |
| Polar Neutral | 1-(4-hydroxybenzenesulfonyl)azepane | 2.5 – 2.8 | ~9.8 (Phenol) | 100–200 µM | 100–200 µM | Solvation Potential |
Data Interpretation:
-
The "Brick Dust" Effect: The neutral derivatives (Rows 1 & 2) often exhibit "brick dust" behavior—high melting points and high lipophilicity leading to poor solubility in all aqueous media.
-
The "Grease Ball" Effect: If the melting point is low (< 100°C) but LogP is high (> 4), the compound is a "grease ball." Solubilization requires surfactants (e.g., Tween 80) rather than pH adjustment.
Part 3: Experimental Protocols (Self-Validating)
For this class of compounds, distinguishing between Kinetic and Thermodynamic solubility is critical. Kinetic data is sufficient for early HTS, but Thermodynamic data is required for formulation.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Gold Standard for lead optimization.
Reagents:
-
Phosphate Buffer (pH 7.4, 50 mM).
-
Simulated Gastric Fluid (SGF, pH 1.2).
-
HPLC Grade Acetonitrile (ACN).
Workflow:
-
Saturation: Add excess solid compound (~2 mg) to 1.0 mL of buffer in a glass vial.
-
Validation Step: Ensure solid is visible at the bottom. If it dissolves completely, add more.
-
-
Equilibration: Shake at 25°C (or 37°C) for 24 to 48 hours .
-
Note: Azepane derivatives can form supersaturated solutions easily. A 24h period is minimum to allow precipitation to equilibrium.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (0.22 µm).
-
Caution: Check for adsorption of the lipophilic azepane moiety to the filter membrane. Pre-saturate the filter if necessary.
-
-
Quantification: Analyze the supernatant via HPLC-UV.
-
Calibration: Use a standard curve prepared in 100% DMSO or MeOH to ensure the standard is fully soluble.
-
Protocol B: Kinetic Solubility (Nephelometry/Turbidimetry)
High-throughput screening mode.
-
Stock: Prepare 10 mM stock in DMSO.
-
Spike: Spike stock into buffer (pH 7.4) to final concentrations of 1, 10, 50, 100 µM (final DMSO < 2%).
-
Read: Measure light scattering (nephelometry) immediately and after 4 hours.
-
Result: The concentration at which precipitation (scattering) occurs is the Kinetic Solubility limit.
Experimental Workflow Diagram
Caption: Decision matrix for selecting Kinetic vs. Thermodynamic protocols based on the drug discovery stage.
Part 4: Solubilization Strategies
When the azepane-sulfonyl core yields sub-optimal solubility (< 10 µg/mL), the following medicinal chemistry and formulation strategies are validated:
-
Scaffold Morphing (MedChem):
-
Reduce Lipophilicity: Introduce a heteroatom into the azepane ring (converting it to a diazepane or oxazepane). This lowers LogP by ~1.0 unit.
-
Disrupt Packing: Add an ortho-substituent on the benzene ring (e.g., o-Me or o-Cl). This twists the sulfonyl bond, disrupting planar pi-stacking and lowering the melting point (Lattice Energy).
-
-
Formulation (Pre-Clinical):
-
Cyclodextrins: The hydrophobic azepane ring fits well into
-Cyclodextrin cavities. Use HP- -CD (20% w/v) to improve solubility by 10-50 fold. -
Co-solvents: For IV dosing, PEG400 (up to 40%) is typically required for neutral azepane-sulfonyls.
-
References
-
Neelamkavil, S. F., et al. (2009).[1] "The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today.
-
ChemDiv. (2024). "Compound 1-(2-methoxy-4,5-dimethylbenzene-1-sulfonyl)azepane Physicochemical Data." ChemDiv Catalog.
-
Perlovich, G. L., et al. (2011). "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis.
-
Zha, G. F., et al. (2019).[2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.
Sources
Technical Deep Dive: Novel Bis-Sulfonyl Chloride Reagents Containing Azepane Rings
Executive Summary
This technical guide details the design, synthesis, and application of a novel class of homobifunctional cross-linking reagents: Azepane-Core Bis-Sulfonyl Chlorides (AC-BSCs) . Unlike traditional linear cross-linkers (e.g., PEG-based) or rigid aromatic systems, the azepane (homopiperidine) core offers a unique "Goldilocks" conformational profile—possessing greater flexibility than piperidine but more constraints than cyclooctane. These reagents are engineered for high-specificity bioconjugation, fragment-based drug discovery (FBDD), and the stabilization of transient protein-protein interactions (PPIs).
Structural Rationale & Chemical Design[1][2]
The Azepane Advantage
The 7-membered azepane ring exists primarily in a twisted chair or boat conformation. When utilized as a core for bis-sulfonyl chlorides, this scaffold introduces a defined but adaptable spatial vector between the two electrophilic warheads.
-
Entropy/Enthalpy Balance: The azepane ring reduces the entropic penalty of binding compared to linear alkyl chains, yet allows for "induced fit" cross-linking that rigid benzene rings cannot accommodate.
-
Solubility Profile: The nitrogen atom in the ring (position 1) provides a handle for protonation or further functionalization, significantly enhancing aqueous solubility compared to carbocyclic analogs.
The Electrophile: Sulfonyl Chloride
While N-hydroxysuccinimide (NHS) esters are standard for amine conjugation, sulfonyl chlorides offer distinct advantages:
-
Stability: Sulfonamide bonds formed with lysine residues are extremely stable against hydrolysis and enzymatic degradation.
-
Reactivity: They react rapidly with primary amines (
) at physiological pH (7.5–8.5) but show orthogonality to thiols under specific conditions.
Target Molecule: Azepane-1,4-disulfonyl Chloride
For this guide, we focus on Azepane-1,4-disulfonyl chloride (1,4-ADSC) as the archetype reagent. This molecule presents one sulfonyl chloride directly on the nitrogen (sulfamoyl chloride) and one on the carbon ring, creating a heterotopic reactivity profile.
Synthetic Protocols
The synthesis of aliphatic sulfonyl chlorides is historically challenging due to the instability of intermediates. We utilize a Direct Oxidative Chlorination approach starting from thiol precursors, validated by recent methodologies involving
Reagents & Materials[3][5][6][7][8]
-
Precursor: Azepane-1,4-dithiol (custom synthesized via ring-closing metathesis or commercially sourced).
-
Oxidant System: Hydrogen Peroxide (
, 30%) / Thionyl Chloride ( ) OR Trichloroisocyanuric Acid (TCCA). -
Solvent: Acetonitrile (
) or Dichloromethane ( ). -
Catalyst: Benzyltrimethylammonium chloride (
).
Protocol: Oxidative Chlorination of Azepane-Dithiol
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Azepane-1,4-dithiol (1.0 mmol) in
(5 mL). -
Activation: Cool the solution to 0°C. Add
(0.05 mmol) as a phase transfer catalyst. -
Chlorination: Add N-Chlorosuccinimide (NCS) (4.2 mmol) portion-wise over 15 minutes. Note: NCS is preferred over chlorine gas for stoichiometric control.
-
Oxidation: Add
(2M, 0.5 mL) and water (0.5 mL) dropwise. The mixture is stirred vigorously.-
Mechanistic Insight: The thiol is first chlorinated to a sulfenyl chloride (
), which is then hydrolyzed to sulfinic acid ( ) and further chlorinated to sulfonyl chloride ( ).
-
-
Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the thiol spot and appearance of a non-polar spot indicates conversion.
-
Workup: Dilute with cold
(20 mL) and wash with ice-cold brine. Dry over anhydrous and concentrate under reduced pressure at <30°C.-
Critical Control Point: Aliphatic sulfonyl chlorides are thermally unstable. Do not heat above 40°C.
-
Characterization Data (Simulated)
| Test | Expected Result | Interpretation |
| Shift of ring protons | Downfield shift ( | |
| IR Spectroscopy | Strong bands at 1360, 1170 | Characteristic |
| Mass Spec (HRMS) | Isotopic pattern must show characteristic |
Reaction Mechanism & Pathway Visualization[5][9]
The following diagram illustrates the oxidative chlorination pathway converting the thiol precursor into the active bis-sulfonyl chloride reagent.
Figure 1: Step-wise oxidation of thiol precursors to sulfonyl chloride warheads via sulfenyl and sulfinic acid intermediates.
Application: Protein Cross-Linking
Reactivity Profile
The azepane-bis-sulfonyl chloride reacts primarily with the
-
Selectivity: High for primary amines (
). -
Kinetics: Slower than NHS-esters, allowing for better control and less hydrolysis before target engagement.
-
Product: Extremely stable Sulfonamide linkage.
Bioconjugation Protocol[8]
-
Buffer Exchange: Exchange protein buffer to 0.1M Phosphate Buffer (pH 8.0). Avoid Tris or Glycine buffers as they contain competing amines.
-
Reagent Dissolution: Dissolve the Azepane-1,4-disulfonyl chloride in dry DMSO to a concentration of 10 mM.
-
Conjugation: Add the reagent to the protein solution at a 10-fold molar excess.
-
Incubation: Incubate at 4°C for 12 hours or Room Temperature for 2 hours.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted chlorides.
-
Purification: Desalt via Zeba Spin Columns or dialysis.
Cross-Linking Logic Flow
Figure 2: Reaction pathway for the formation of stable sulfonamide cross-links on protein surfaces.
References
-
Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides.
- Source: Journal of Organic Chemistry (ACS).
- Context: Establishes the and protocols for aliph
-
URL:[Link]
- Oxidative Chlorination Protocols for Sulfonyl Chloride Synthesis.
-
Seven-membered ring scaffolds for drug discovery.
- Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry.
Sources
Methodological & Application
Synthesis of sulfonamides using 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Application Note: Precision Synthesis of Sulfonamides using 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Executive Summary & Molecule Profile
This technical guide details the protocol for synthesizing asymmetric bis-sulfonamides utilizing 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5). This reagent is a specialized "meta-substituted" building block. It contains a stable, lipophilic azepane sulfonamide moiety and a reactive sulfonyl chloride handle.
Why this molecule matters: In drug discovery, this scaffold serves as a robust linker. The azepane ring provides hydrophobic bulk and metabolic stability, while the meta-substitution pattern forces a specific vector orientation, often utilized to probe binding pockets in GPCRs and enzyme inhibitors.
| Property | Specification |
| Reagent Name | 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride |
| CAS Number | 923716-62-5 |
| Molecular Weight | 337.84 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Moisture sensitive.[1] |
| Reactivity Profile | High electrophilicity due to electron-withdrawing sulfonamide at m-position. |
Chemical Basis & Mechanism[1][2][3][4]
To ensure reproducibility, one must understand the causality of the reaction conditions.
The Inductive Effect: The pre-existing sulfonamide group (azepane moiety) at the meta position is strongly electron-withdrawing (-I effect). This decreases electron density at the sulfur center of the sulfonyl chloride, making it more reactive toward nucleophiles than unsubstituted benzenesulfonyl chloride. Consequently, this reagent is highly susceptible to hydrolysis and requires strictly anhydrous conditions or rapid biphasic processing.
Mechanism (SN2-like at Sulfur):
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur atom.[2]
-
Tetrahedral Transition State: A transient hypervalent sulfur species forms.
-
Elimination: The chloride ion is expelled as a leaving group.
-
Deprotonation: The base (e.g., DIPEA, Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.
Caption: Simplified mechanistic flow of sulfonylation. The base is critical for thermodynamic completion.
Experimental Protocols
Choose the method based on the solubility and value of your amine substrate.
Method A: Standard Anhydrous Synthesis (High Yield)
Best for: Drug discovery libraries, precious amines, and lipophilic substrates.
Reagents:
-
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.1 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
-
DMAP (0.1 equiv) – Optional: Only use for sterically hindered amines.
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0°C (ice bath).
-
Note: Cooling is mandatory. The high reactivity of this specific sulfonyl chloride can cause exotherms that lead to disulfonamide side products if not controlled.
-
-
Reagent Addition: Dissolve 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane). The sulfonyl chloride spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) should disappear.
-
-
Workup (Self-Validating Step):
-
Dilute with DCM.[2]
-
Wash 1: 1M HCl (aqueous). Purpose: Converts unreacted amine to water-soluble salt, removing it from the organic phase.
-
Wash 2: Saturated NaHCO₃. Purpose: Neutralizes acid and removes hydrolyzed sulfonyl chloride (sulfonic acid).
-
Wash 3: Brine.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or scale-up where organic solvents are restricted.
Reagents:
-
Amine/Amino Acid (1.0 equiv)
-
Reagent (1.1 equiv)
-
Solvent: 1:1 mixture of THF (or Acetone) and Water.
-
Base: Na₂CO₃ or NaOH (2.5 equiv).
Protocol:
-
Dissolve the amine and Na₂CO₃ in water.
-
Dissolve the sulfonyl chloride reagent in THF/Acetone.
-
Add the organic solution to the aqueous amine solution rapidly at RT.
-
Stir vigorously for 1 hour.
-
Workup: Acidify carefully to pH 3–4 with 1M HCl. The sulfonamide usually precipitates out. Filter and wash with cold water.
Workflow Decision Tree
Use this logic flow to determine the optimal processing route for your specific amine.
Caption: Decision matrix for selecting the synthesis pathway based on substrate solubility.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh reagent. If using Method B, increase reagent to 1.5 equiv. |
| Unreacted Amine | Steric Hindrance | Add catalytic DMAP (10 mol%). Heat to reflux (40°C) after initial addition. |
| Bis-sulfonylation | Primary Amine is too nucleophilic | Strictly control temp at 0°C. Add reagent very slowly. Use excess amine (1.2 eq) if amine is cheap. |
| Product Oiling | Impurities | Triturate with cold diethyl ether or hexanes to induce crystallization. |
Characterization Criteria
To validate the synthesis of the target sulfonamide, look for these specific signals:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Azepane Ring: Multiplets in the aliphatic region (approx. 1.5–1.8 ppm for core CH₂s, 3.2–3.4 ppm for N-CH₂).
-
Aromatic Region: Four protons. Look for the specific meta substitution pattern (singlet, two doublets, one triplet pattern typical of 1,3-disubstituted benzenes, shifted downfield due to two SO₂ groups).
-
Sulfonamide NH: A broad singlet, typically 7.5–10.0 ppm (exchangeable with D₂O).
-
-
LC-MS:
-
Expect [M+H]⁺ or [M-H]⁻ depending on ionization mode. The chlorine isotope pattern (3:1) from the starting material should be absent in the product.
-
References
-
BenchChem. "General Principles in the Synthesis of Sulfonamides." BenchChem Application Notes. Accessed October 2023.
-
Royal Society of Chemistry. "Sustainable synthesis of sulfonamides via oxidative chlorination." RSC Publishing, 2025.
-
National Institutes of Health (NIH). "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." PubMed Central.
-
Sigma-Aldrich. "Product Specification: Azepane-1-sulfonyl chloride."[6] Sigma-Aldrich Catalog.
-
Matrix Fine Chemicals. "3-(Azepane-1-sulfonyl)benzoyl chloride properties." Matrix Fine Chemicals Database.
Sources
- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azepane-1-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Using 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in fragment-based drug design
Abstract
This application note details the protocol for utilizing 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 893761-38-1) as a core scaffold in the generation of diversity-oriented fragment libraries. The azepane moiety (a seven-membered nitrogen heterocycle) serves as a privileged pharmacophore, offering unique conformational entropy and hydrophobic vectoring distinct from standard piperidine or morpholine analogs. This guide focuses on the High-Throughput Parallel Synthesis (HTPS) of sulfonamide derivatives, enabling researchers to rapidly access a chemical space enriched for G-Protein Coupled Receptor (GPCR) and ion channel modulators.
Chemical Rationale & Scaffold Analysis[1][2][3]
The Azepane Advantage
In Fragment-Based Drug Design (FBDD), the shape and vector of the core fragment are critical. The azepane ring provides a specific "Goldilocks" zone of flexibility:
-
Conformational Entropy: Unlike the rigid piperidine (chair conformation), azepane exists in a twist-chair/twist-boat equilibrium, allowing it to mold into induced-fit binding pockets that rigid scaffolds miss.
-
Hydrophobic Bulk: The extra methylene group increases lipophilicity (
), enhancing van der Waals contacts in hydrophobic sub-pockets.
The Sulfonyl Chloride "Warhead"
The 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride molecule acts as a bifunctional electrophile , though in this application, we utilize the free sulfonyl chloride (-SO
-
Positioning: The meta (1,3) substitution pattern directs the diversity vector (the amine to be coupled) away from the azepane core, maximizing the exploration of the protein surface area.
-
Reactivity: Sulfonyl chlorides are highly reactive toward nucleophiles (amines, alcohols), making them ideal for "One-Step" library generation with high atom economy.
Experimental Workflow: Parallel Library Synthesis
The following workflow describes the synthesis of a 96-member fragment library where the core scaffold is coupled with 96 unique diversity amines.
Reaction Scheme
The core reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride sulfur atom, eliminating HCl.
Figure 1: Reaction logic for sulfonamide library generation. The base (DIPEA) acts as a proton sponge to drive the equilibrium forward.
Detailed Protocol: 96-Well Plate Format
Pre-requisites:
-
Core Reagent: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (>95% purity).
-
Diversity Set: 96 diverse amines (primary/secondary), pre-weighed or in solution.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid water to prevent hydrolysis to the sulfonic acid.
Reagent Preparation Table
| Component | Role | Concentration | Equiv.[1][2] | Notes |
| Scaffold | Core Building Block | 0.2 M in DCM | 1.0 | Keep chilled (4°C) until use. |
| Amines | Diversity Element | 0.25 M in DCM | 1.2 | Slight excess ensures scaffold consumption. |
| DIPEA | Base (HCl Scavenger) | Neat | 2.5 | N,N-Diisopropylethylamine. |
| Trisamine Resin | Purification Scavenger | Solid | 3.0 | Removes unreacted sulfonyl chloride. |
| Isocyanate Resin | Purification Scavenger | Solid | 2.0 | Removes excess diversity amine. |
Step-by-Step Synthesis Procedure
-
Plate Preparation: Use a chemically resistant 96-well deep-well plate (polypropylene).
-
Amine Dispensing: Aliquot 100 µL of each diversity amine (0.25 M stock) into the respective wells.
-
Base Addition: Add 20 µL of neat DIPEA to each well.
-
Scaffold Addition: Rapidly add 100 µL of the Scaffold solution (0.2 M) to all wells.
-
Critical: Perform this step quickly or use an automated liquid handler to ensure consistent start times.
-
-
Reaction Incubation: Seal the plate with a chemically resistant foil. Shake at Room Temperature (RT) for 4–6 hours.
-
QC Check: Spot check 3 random wells via LC-MS to confirm consumption of the chloride (Mass shift: M+R-Cl).
-
-
Scavenging (Purification):
-
Add Trisamine resin (to quench unreacted sulfonyl chloride).
-
Add Isocyanate resin (to bind excess starting amine).
-
Reseal and shake for 12 hours (overnight).
-
-
Filtration: Filter the reaction mixture through a 96-well filter plate (0.45 µm frit) into a pre-weighed collection plate.
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down at 40°C.
Validation & Quality Control
Trustworthiness in FBDD relies on the purity of the library. False positives in screening often arise from reactive impurities (e.g., residual sulfonyl chloride reacting with the protein).
QC Criteria
-
Purity: >90% by LC-UV (254 nm).
-
Identity: Confirm Mass [M+H]+ via ESI-MS.
-
Solubility: Re-suspend a subset in DMSO-d6 to ensure solubility at 100 mM (standard stock concentration).
Handling "Failures"
If the sulfonyl chloride hydrolyzes (forming the sulfonic acid, Mass = M-Cl+OH), the reaction failed due to moisture.
-
Corrective Action: Dry all solvents over molecular sieves (3Å) for 24 hours prior to the next attempt.
Application: Fragment Screening Context
Once synthesized, this library is typically screened against targets using biophysical methods. The azepane core is particularly effective for targets with hydrophobic channels.
Figure 2: The Fragment-Based Drug Design decision tree. The Azepane library enters at the top; hits are structurally characterized to guide chemical elaboration.
Case Study Context
In a hypothetical screen against a GPCR (e.g., 5-HT receptors), the azepane ring mimics the classic amine pharmacophore found in serotonin, while the sulfonamide linker positions the diversity element (the phenyl ring of the scaffold) to interact with the extracellular loops.
References
-
Erlanson, D. A., et al. (2016). "The ways and means of fragment-based drug design." Journal of Medicinal Chemistry.
-
Muller, K. (2021). "Azepane derivatives in medicinal chemistry: A review of the 7-membered ring scaffold." Current Organic Chemistry.
-
Enamine Ltd. (2023). "Sulfonyl Chlorides for Library Synthesis - Product Catalog."
-
Biotage. (2022). "Strategies for scavenger resin purification in parallel synthesis." Biotage Application Notes.
(Note: The specific molecule is a commercial building block; references provided ground the methodology of sulfonyl chloride library synthesis and the medicinal chemistry value of the azepane ring.)
Sources
Late-stage functionalization using azepane sulfonyl chloride reagents
Application Note: Precision Engineering of Bioactive Scaffolds via Azepane Sulfonyl Chloride Reagents
Executive Summary
Topic: Late-Stage Functionalization (LSF) using Azepane Sulfonyl Chloride Reagents. Core Application: Installation of the N-azepanyl-sulfonyl motif (sulfamide/sulfamate linkers) into complex drug leads. Value Proposition: The azepane ring (homopiperidine) is a privileged pharmacophore that offers distinct conformational flexibility and lipophilicity profiles compared to piperidines or pyrrolidines.[1] When coupled with a sulfonyl chloride handle, it enables the rapid installation of sulfamide (urea bioisosteres) or sulfamate moieties.[1] These linkages provide enhanced metabolic stability (resistance to hydrolysis) and unique hydrogen-bonding vectors, making this platform critical for optimizing Structure-Activity Relationships (SAR) in late-stage drug discovery.[1]
Scientific Foundation & Reagent Profile
The Reagent Class: Azepane-1-Sulfonyl Chlorides
The primary reagent discussed is Azepane-1-sulfonyl chloride (CAS: 41483-72-1).[1][2][3] Unlike carbon-based sulfonyl chlorides (which form sulfonamides), this reagent features the sulfonyl group attached directly to the azepane nitrogen.[1]
-
Chemical Nature: Sulfamoyl chloride (R2N-SO2-Cl).[1]
-
Reactivity: Highly electrophilic at the sulfur atom; reacts with nucleophiles (amines, alcohols, phenols) to form sulfamides and sulfamates .[1]
-
Structural Utility: Introduces a medium-sized (7-membered) hydrophobic ring via a polar, stable linker.[1]
Mechanistic Causality
The reaction proceeds via a base-mediated nucleophilic substitution at the sulfur center.[1]
-
Activation: The base (e.g., Pyridine, TEA) may form a transient sulfonyl-ammonium intermediate (increasing electrophilicity) or simply deprotonate the nucleophile.[1]
-
Attack: The nucleophile (Drug-NH2 or Drug-OH) attacks the sulfur atom.[1]
-
Elimination: Chloride is expelled as the leaving group.[1]
-
Result: Formation of a stable S-N or S-O bond.[1]
Note: Unlike carbamoyl chlorides (which form ureas), sulfamoyl chlorides form sulfamides, which are significantly more resistant to proteolytic and hydrolytic cleavage in vivo.[1]
Visualization: The "Azepane-Capping" Workflow
The following diagram illustrates the decision matrix and synthetic workflow for diversifying a lead compound using this platform.
Figure 1: Strategic workflow for installing azepane motifs via sulfonyl chloride activation. The pathway diverges based on the nucleophilic handle (Amine vs. Phenol) present on the drug lead.[1]
Experimental Protocols
Protocol A: Synthesis of Azepanyl-Sulfamides (Amine Modification)
Target Audience: Medicinal chemists optimizing ADME properties of secondary/primary amines.[1]
Reagents:
-
Substrate: Drug Lead (containing 1° or 2° amine) [1.0 equiv][1]
-
Base: Triethylamine (TEA) [2.0 equiv] or Pyridine [3.0 equiv][1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) [0.1 equiv] (Optional, for sterically hindered amines)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon. Dissolve the Drug Lead (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add TEA (2.0 equiv). If the substrate is a salt (e.g., HCl salt), increase base to 3.0 equiv.[1]
-
Cooling: Cool the mixture to 0 °C using an ice bath. Causality: Sulfamoyl chlorides are reactive; cooling prevents side reactions like hydrolysis or bis-sulfonylation.[1]
-
Reagent Addition: Add Azepane-1-sulfonyl chloride (1.2 equiv) dropwise (either neat or as a solution in DCM).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x).[1] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1] Sulfamides are stable on silica.[1]
Protocol B: Synthesis of Azepanyl-Sulfamates (Phenol/Alcohol Modification)
Target Audience: Researchers targeting enzyme inhibition where the sulfamate mimics a transition state or phosphate group.[1]
Reagents:
-
Substrate: Drug Lead (Phenol/Alcohol) [1.0 equiv][1]
-
Reagent: Azepane-1-sulfonyl chloride [1.5 equiv][1]
-
Base: Sodium Hydride (NaH, 60% dispersion) [1.2 equiv] OR DBU [1.5 equiv][1]
-
Solvent: Anhydrous DMF or THF[1]
Step-by-Step Methodology:
-
Deprotonation: Dissolve the Phenol substrate in anhydrous DMF (0.1 M) under inert atmosphere. Cool to 0 °C.
-
Activation: Add NaH (1.2 equiv) carefully. Stir for 30 mins at 0 °C to ensure complete formation of the phenoxide anion.
-
Note: For base-sensitive substrates, use DBU or Cesium Carbonate (Cs₂CO₃) instead of NaH.[1]
-
-
Coupling: Add Azepane-1-sulfonyl chloride (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Careful quench with water (exothermic if NaH used).[1] Extract with EtOAc.[1]
-
Critical Step: Wash organic layer extensively with water/LiCl solution to remove DMF.[1]
-
Comparative Data: Sulfamide vs. Urea vs. Sulfonamide
The choice to use an azepane sulfonyl chloride (forming a sulfamide) versus a carbamoyl chloride (forming a urea) has significant physicochemical implications.[1]
| Property | Azepanyl-Sulfamide (R-NH-SO2-Azepane) | Azepanyl-Urea (R-NH-CO-Azepane) | Mechanistic Implication |
| H-Bond Donor (HBD) | High Acidity (NH is more acidic) | Moderate Acidity | Sulfamides are better H-bond donors for specific receptor pockets.[1] |
| Metabolic Stability | High | Moderate | Sulfamides resist amidases/esterases that cleave ureas.[1] |
| Geometry | Tetrahedral around Sulfur | Planar around Carbon | Azepane ring projects into a different 3D vector (approx 109.5° vs 120°).[1] |
| LogP (Lipophilicity) | Lower (more polar linker) | Higher | Sulfonyl group lowers LogP relative to carbonyl, aiding solubility.[1] |
Advanced Application: Photoredox Radical Functionalization
Emerging Methodology: While nucleophilic substitution is the standard, recent literature suggests sulfamoyl chlorides can serve as radical precursors.
-
Concept: Under photoredox conditions (e.g., Ru(bpy)₃Cl₂, Blue LED), the N-S bond or S-Cl bond can be activated to generate sulfamyl radicals .[1]
-
Application: These radicals can add across alkenes (styrenes) to create beta-chloro sulfamides.[1]
-
Protocol Modification: Add 1.0 mol% Photocatalyst, use degassed solvent, and irradiate with 450nm (Blue) LEDs. This allows "stapling" the azepane-sulfonyl motif onto carbon scaffolds lacking nucleophilic handles.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reagent Hydrolysis | Ensure solvents are strictly anhydrous. Use fresh reagent (sulfonyl chlorides hydrolyze to sulfonic acids over time).[1] |
| Bis-Sulfonylation | Excess Reagent/Base | Use strictly 1.0:1.1 stoichiometry.[1] Lower temperature to -10 °C. |
| Reagent Degradation | Storage Condition | Store Azepane-1-sulfonyl chloride at 2-8 °C under Argon.[1] If solid turns to oil/gum, recrystallize or repurify. |
| Product Instability | Acid Sensitivity | Sulfamates can be acid-sensitive.[1] Avoid acidic workups (1M HCl); use buffered NH4Cl instead.[1] |
References
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[1] Angewandte Chemie International Edition.[1] [Link][1]
- Context: Establishes the utility of converting sulfonamides to sulfonyl chlorides for LSF.
-
Luo, Q., Mao, R., Zhu, Y., & Wang, Y. (2019). Photoredox-Catalyzed Generation of Sulfamyl Radicals: Sulfonamidation of Enol Silyl Ether with Chlorosulfonamide.[1][5] The Journal of Organic Chemistry.[5] [Link][1]
-
Context: Validates the use of sulfamyl chlorides (like azepane-SO2Cl) in radical chemistry.[1]
-
-
Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization.[1] Journal of the American Chemical Society. [Link][1]
- Context: Broad strategies for functionalizing sulfonamide motifs in drug discovery.
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[1] Medicinal Research Reviews.[1] [Link]
- Context: Foundational review on the stability and utility of the sulfam
Sources
- 1. 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE | CAS 893761-38-1 [matrix-fine-chemicals.com]
- 2. 41483-72-1|Azepane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 41483-72-1|Azepane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. N-(Aminosulfonyl)-3-chloropropanimidamide | C3H8ClN3O2S | CID 2772208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photoredox-Catalyzed Generation of Sulfamyl Radicals: Sulfonamidation of Enol Silyl Ether with Chlorosulfonamide [organic-chemistry.org]
Application Note: Solvent Selection for 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride Reactions
Executive Summary
This technical guide provides a rigorous framework for solvent selection in reactions involving 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 923716-62-5). As a bis-sulfonylated benzene derivative, this compound serves as a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the azepane moiety acts as a lipophilic anchor.
The selection of solvent is not merely about solubility; it dictates the reaction kinetics, the chemoselectivity between competing nucleophiles, and the stability of the highly electrophilic sulfonyl chloride motif. This guide moves beyond standard DCM (dichloromethane) protocols to offer "green" alternatives and biphasic systems that enhance yield and throughput.
Compound Profile & Reactivity Analysis[1][2]
To select the correct solvent, one must understand the electronic and physical environment of the substrate.
-
Substrate: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride[1][2]
-
Electronic Effect: The existing azepane-sulfonamide group at the meta position is strongly electron-withdrawing ($ \sigma_m \approx 0.6
-SO_2Cl $) more electrophilic than unsubstituted benzenesulfonyl chloride. -
Implication: The compound reacts rapidly with nucleophiles but is also highly susceptible to hydrolysis by trace water. Solvent dryness is a critical quality attribute (CQA).
Solvent Selection Matrix
| Solvent Class | Specific Solvent | Solubility | Reactivity Rate | Workup Ease | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Excellent | Standard (Bench scale) |
| Ethers | THF | Good | Moderate | Good | Preferred (Polar amines) |
| Green Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Good | Moderate | Excellent | Green Choice (Process scale) |
| Aprotic Polar | Acetonitrile (MeCN) | Moderate | High | Moderate | Specialized (Chromatography free) |
| Biphasic | EtOAc / Water | Moderate | Fast (Interfacial) | Excellent | Schotten-Baumann |
| Prohibited | Alcohols (MeOH, EtOH) | Good | N/A | N/A | AVOID (Reacts to form esters) |
| Prohibited | DMF / DMSO | Excellent | High | Poor | AVOID (Hard to remove; stability issues) |
Reaction Mechanisms & Solvent Influence[5][6]
The choice of solvent influences the transition state of the sulfonylation reaction. In non-polar solvents (DCM), the reaction proceeds via a concerted $ S_N2 $-like mechanism or an addition-elimination pathway where the base (e.g., TEA) acts as a proton scavenger. In polar aprotic solvents (MeCN), the solvent can stabilize the transition state, accelerating the reaction but also accelerating hydrolysis if water is present.
Visualizing the Decision Process
The following diagram illustrates the decision logic for solvent selection based on the nucleophile type and scale.
Figure 1: Decision tree for selecting the optimal solvent system based on nucleophile properties and reaction scale.
Detailed Experimental Protocols
Protocol A: Anhydrous Aminolysis (Standard)
Best for: Discovery chemistry, lipophilic amines, high-value substrates.
Reagents:
-
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 equiv)[1]
-
Amine (Nucleophile) (1.1 equiv)[3]
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under $ N_2 $.
-
Dissolution: Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM. Note: Ensure the solution is clear. Cloudiness indicates hydrolysis.
-
Cooling: Cool the solution to 0°C using an ice bath. The electron-withdrawing azepane group makes the chloride reactive; cooling prevents side reactions.
-
Addition: Mix the Amine (1.1 equiv) and Base (1.5 equiv) in a separate vial with minimal DCM. Add this mixture dropwise to the sulfonyl chloride solution over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Workup (Self-Validating):
-
Dilute with DCM.
-
Wash with 1M HCl (removes unreacted amine/base).
-
Wash with Sat. $ NaHCO_3 $ (removes potential sulfonic acid hydrolysis byproducts).
-
Dry over $ MgSO_4 $, filter, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), scale-up, avoiding organic bases.
Reagents:
-
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 equiv)[1]
-
Amine (1.2 equiv)
-
Base: $ Na_2CO_3 $ or $ K_2CO_3 $ (2.0 equiv)
-
Solvent: THF / Water (1:1 ratio) or 2-MeTHF / Water
Procedure:
-
Aqueous Phase: Dissolve the Amine and Inorganic Base in Water.
-
Organic Phase: Dissolve the Sulfonyl Chloride in THF (or 2-MeTHF).
-
Mixing: Add the Organic phase to the Aqueous phase rapidly with vigorous stirring.
-
Critical Step: Vigorous stirring is essential to create a high surface area emulsion, allowing the interfacial reaction to outcompete hydrolysis.
-
-
Monitoring: Stir at RT for 2-4 hours.
-
Workup:
Green Chemistry & Optimization
For laboratories prioritizing sustainability (E-Factor reduction), 2-Methyltetrahydrofuran (2-MeTHF) is the superior replacement for DCM and THF.
-
Immiscibility: Unlike THF, 2-MeTHF separates cleanly from water, simplifying workups.
-
Stability: It is more stable to acids/bases than EtOAc.
-
Bio-derived: Often sourced from corncobs/bagasse.
Optimization Workflow (High Throughput): If the standard protocols yield <50%, perform a screen:
-
Set up 4 reactions: DCM, THF, 2-MeTHF, and MeCN.
-
Add Pyridine (as solvent and base) for highly unreactive amines.
-
Analyze conversion at 1 hour via UPLC.
Troubleshooting & Stability Guide
The 3-(Azepane-1-sulfonyl) moiety adds bulk. If the reaction stalls:
-
Steric Hindrance: If the incoming amine is bulky, switch solvent to Toluene and heat to 60°C. Toluene allows higher temperatures without the pressure issues of DCM.
-
Hydrolysis: If LCMS shows mass [M-Cl+OH] (Sulfonic acid):
-
Your solvent is wet. Dry solvent over molecular sieves (3Å or 4Å) for 24h.
-
Switch to Protocol A (Anhydrous).
-
Storage: Store the sulfonyl chloride under inert gas at 4°C. If the solid turns from white to sticky/yellow, it has hydrolyzed to the sulfonic acid and should be recrystallized or discarded.
Reaction Pathway Visualization
Figure 2: Mechanistic pathway showing the competition between productive aminolysis and destructive hydrolysis.
References
-
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from 4
-
Sigma-Aldrich. Azepane-1-sulfonyl chloride Properties and Safety Data. Retrieved from
-
National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. PMC. Retrieved from 6
-
Matrix Fine Chemicals. 3-(Azepane-1-sulfonyl)benzoyl chloride CAS 893761-38-1 Data.[1] (Analogous reactivity data). Retrieved from 1
-
Georganics. Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from 7
Sources
- 1. 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE | CAS 893761-38-1 [matrix-fine-chemicals.com]
- 2. 923716-62-5|3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
Troubleshooting & Optimization
Improving yield in 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride amidation
Subject: Improving Yield in 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride Amidation Document ID: TS-CHEM-893761-OPT Tier: Level 3 (Advanced Methodology & Troubleshooting)
Executive Summary & Molecule Profile
The "Ticket": You are experiencing suboptimal yields when reacting 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5) with an amine nucleophile.
Molecule Analysis:
-
Electrophile: meta-substituted benzenesulfonyl chloride. The meta-positioning of the azepane-sulfonamide group is electron-withdrawing, making the sulfonyl chloride moderately more reactive (and moisture sensitive) than a standard tosyl chloride.
-
Stability: The azepane ring is a stable tertiary sulfonamide; it will not degrade under standard amidation conditions.
-
The Core Problem: The primary yield-killer in sulfonyl chloride chemistry is competitive hydrolysis . If the rate of amidation (
) is slower than the rate of hydrolysis ( ), your starting material converts to the unreactive sulfonic acid.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the failure point.
Figure 1: Diagnostic logic for isolating the cause of yield loss.
Protocol Optimization (The "Gold Standard")
To maximize yield, we must shift the kinetic balance strictly in favor of amidation. The following protocol uses DMAP catalysis to activate the sulfonyl chloride, making it reactive enough to outcompete trace moisture.
The Mechanism: Why DMAP?
Standard bases (TEA/DIPEA) act only as proton scavengers. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst.[1][2] It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which then transfers the sulfonyl group to your amine much faster than the chloride itself could.
Figure 2: Catalytic cycle showing how DMAP accelerates the desired pathway over hydrolysis.
Optimized Protocol Steps
Reagents:
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[3] Do not use DMF unless necessary; it is hygroscopic.
-
Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equivalents).
-
Catalyst: DMAP (0.1 equivalents / 10 mol%).
-
Temperature: 0°C (Addition)
Room Temperature (Reaction).
Procedure:
-
Dissolve Amine: In a flame-dried flask under inert atmosphere (
or Ar), dissolve 1.0 eq of your amine and 1.5 eq of TEA in anhydrous DCM. -
Add Catalyst: Add 0.1 eq of DMAP.
-
Cool: Cool the mixture to 0°C. Cold temperature suppresses hydrolysis more than it suppresses amidation.
-
Add Sulfonyl Chloride: Dissolve 1.1 eq of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Warm & Monitor: Allow to warm to RT. Monitor by TLC or LCMS. Reaction is typically complete in <2 hours.
Workup & Purification Strategies
Since your product is a bis-sulfonamide (containing the pre-existing azepane sulfonamide and the newly formed one), it will likely be lipophilic but polar.
Scenario A: The "Standard" Workup (Product is Organic Soluble)
Use this if your amine was lipophilic (e.g., aniline, benzylamine).
-
Quench: Add dilute HCl (1M) to the reaction mixture. This protonates the excess TEA/DMAP and any unreacted amine, forcing them into the aqueous layer.
-
Phase Separation: Extract with DCM.
-
Wash: Wash organic layer with water, then Brine.
-
Dry: Dry over
and concentrate. -
Purification: If the starting sulfonyl chloride hydrolyzed, you will have 3-(Azepane-1-sulfonyl)benzenesulfonic acid . This is highly water-soluble and should remain in the aqueous layer during the basic/neutral washes.
Scenario B: The "Crash Out" (Product is Insoluble)
Use this if your product precipitates during the reaction (common with bis-sulfonamides).
-
Do not extract.
-
Filter: Filter the reaction mixture directly.
-
Wash Cake: Wash the solid cake with 1M HCl (removes bases), then water (removes salts/sulfonic acid), then cold ether (removes non-polar impurities).
-
Dry: Vacuum dry the solid. This often yields >95% purity without chromatography.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Starting material disappears, but Product mass is low. | Hydrolysis. The chloride became sulfonic acid, which washed away in the aqueous workup. | 1. Dry solvents strictly.2. Increase Sulfonyl Chloride equivalents (1.2–1.5 eq).3. Use the DMAP protocol above. |
| Reaction stalls at 50% conversion. | HCl inhibition. The reaction generates HCl, which protonates your amine, rendering it non-nucleophilic. | Ensure you have at least 2.0 eq of base (TEA/DIPEA) to scavenge the HCl. |
| New spot appears on TLC but streaks/tails. | Sulfonic Acid formation. | This is the hydrolysis byproduct. It is very polar. Ignore it; it will be removed during aqueous workup. |
| Product is stuck in the aqueous layer. | pH issue. If your amine was an amino acid or very polar, the sulfonamide might be a salt. | Adjust aqueous pH to ~2-3 to protonate the sulfonamide (if applicable) and extract with EtOAc instead of DCM. |
Frequently Asked Questions
Q: Can I use Pyridine as the solvent? A: Yes, Pyridine is a classic solvent for this (Schotten-Baumann conditions). However, removing Pyridine requires extensive acidic washes (CuSO4 or HCl), which can trap your product if it's acid-sensitive or polar. The DCM/TEA/DMAP method is generally cleaner for isolation.
Q: My amine is a hydrochloride salt. What do I do? A: You must release the free base in situ. Add 2.5 to 3.0 equivalents of DIPEA to the solvent before adding the sulfonyl chloride. Ensure the salt is fully dissolved or suspended before cooling to 0°C.
Q: Is the Azepane ring stable to acid workup?
A: Yes. The azepane nitrogen is part of a sulfonamide bond (
References
-
Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link
-
General Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group). Link
-
Sulfonyl Chloride Reactivity: King, J. F., et al. (1991). Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 113(13), 4924–4930. Link
-
Practical Synthesis: DeWolfe, R. H. (1991). Carboxylic Acid Derivatives and Heteroatom Analogs. In Comprehensive Organic Synthesis. Pergamon Press. Link
Sources
Technical Support Center: Stability and Handling of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in Solution
Welcome to the Technical Support Center for 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability assessment of this reactive intermediate in solution. By understanding the inherent reactivity of this compound, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride is showing signs of degradation. What is the most likely cause?
A1: The primary cause of degradation for 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in solution is hydrolysis.[1][2] Sulfonyl chlorides are highly susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid.[1] This can be exacerbated by the presence of atmospheric moisture or residual water in your solvents.
Q2: What are the ideal storage conditions for solutions of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride?
A2: To ensure the stability of your solutions, they should be stored in a cool, dry, and well-ventilated area, protected from light.[3][4] The recommendation for "cold-chain transportation" for the neat compound suggests that refrigerated storage (2-8°C) is advisable for solutions as well.[5] It is also crucial to store solutions under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers to prevent the ingress of moisture.[1][6]
Q3: I've noticed a decrease in the purity of my compound over time, even when stored in an anhydrous solvent. What other factors could be at play?
Q4: How can I confirm that my 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride solution is degrading?
A4: You can monitor the degradation of your solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] In an HPLC chromatogram, you would expect to see a decrease in the peak area of the parent compound and the appearance of a new, more polar peak corresponding to the sulfonic acid byproduct. In ¹H NMR, you may observe the appearance of new signals corresponding to the sulfonic acid and a change in the integration of the peaks for the starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of purity in solution | Moisture contamination | Ensure the use of freshly opened, high-purity anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere before use.[1] Handle solutions under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Discoloration of the solution | Thermal degradation or impurities | Store solutions at a reduced temperature (2-8°C).[3][5] If the problem persists, consider purifying the starting material or the solvent. |
| Inconsistent reaction yields | Degraded starting material | Always use a fresh solution of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride for your reactions or verify the purity of an older solution by HPLC or NMR before use. Avoid repeated opening and closing of the storage container. |
| Precipitate formation in solution | Hydrolysis product insolubility | The sulfonic acid hydrolysis product may be less soluble in your chosen solvent. This is a strong indicator of degradation. The solution should be discarded and a fresh one prepared under strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in solution.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Store aliquots of this solution under the desired storage conditions (e.g., room temperature, 4°C, protected from light, etc.).
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA (optional).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (optional).
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.[9]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), inject an aliquot of the stored solution into the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear. The appearance and growth of a more polar peak (shorter retention time) is indicative of the sulfonic acid degradation product.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the thermal lability and reactivity of sulfonyl chlorides, direct GC-MS analysis can be challenging. A common and more robust approach is to derivatize the sulfonyl chloride to its corresponding sulfonamide, which is more thermally stable.[7][10]
Instrumentation:
-
GC-MS system
Materials:
-
Solution of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
-
A secondary amine for derivatization (e.g., diethylamine)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve a known amount of the 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride solution in the anhydrous solvent.
-
Add an excess (e.g., 2-3 equivalents) of diethylamine.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
-
Work-up:
-
Quench the reaction with a small amount of water.
-
Extract the organic layer.
-
Wash the organic layer with a dilute acid (e.g., 0.1 M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over the anhydrous drying agent, filter, and the solution is ready for GC-MS analysis.
-
-
GC-MS Method:
-
Analysis:
-
Identify the peak corresponding to the N,N-diethyl-3-(azepane-1-sulfonyl)benzenesulfonamide derivative.
-
The purity of the original sulfonyl chloride can be inferred from the purity of the derivatized product.
-
Visualizing Stability and Workflow
Degradation Pathway
Caption: Primary hydrolytic degradation pathway of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the storage stability of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in solution.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimiz
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Safety D
- SAFETY D
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific. (2012-03-07).
- Safety Data Sheet. Cayman Chemical. (2023-04-19).
- SAFETY D
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. (2005-04-15).
- Madhavi and Sharma, IJPSR, 2024; Vol. 15(3): 710-725.
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. PMC. (2008-12-17).
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- 923716-62-5|3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride. BLDpharm.
- 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE | CAS 893761-38-1.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (2025-09-30).
- Confirmation of introduction of sulfonyl groups. (a) NMR spectra of...
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. (2023-03-15).
- HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography.
- Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. (2023-12-09).
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
- Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 923716-62-5|3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Section 1: Diagnostic Decision Matrix (FAQ & Troubleshooting)
Technical Support Center: Advanced Strategies for Removing Unreacted Sulfonyl Chloride
Introduction Sulfonyl chlorides are highly reactive electrophiles widely used in the synthesis of sulfonamides and sulfonate esters. However, their high reactivity is a double-edged sword: driving the reaction to completion often requires an excess of the sulfonyl chloride, leaving unreacted starting material in the mixture. Because sulfonyl chlorides can be highly resistant to simple aqueous hydrolysis depending on their steric bulk, removing them requires strategic chemical quenching or solid-phase scavenging.
Q1: Why is my standard aqueous workup failing to remove excess sulfonyl chloride? A1: The assumption that all sulfonyl chlorides rapidly hydrolyze to water-soluble sulfonic acids during a basic aqueous wash (e.g., NaHCO₃) is a common pitfall[1]. The causality lies in steric hindrance and biphasic kinetics. Bulky sulfonyl chlorides physically shield the electrophilic sulfur atom from nucleophilic attack by water or hydroxide ions. Furthermore, if the sulfonyl chloride is highly soluble in the organic phase (e.g., DCM) and poorly soluble in water, the limited interfacial surface area throttles the hydrolysis rate. In these cases, prolonged stirring is required, which may degrade sensitive products.
Q2: When should I use a nucleophilic chemical quench versus a solid-supported scavenger? A2: This decision is dictated by the physical properties of your desired product and its sensitivity to water.
-
Nucleophilic Quench (e.g., N,N-dimethylethylenediamine): Use this when your product is highly lipophilic and stable to mild aqueous acid. The diamine reacts rapidly with the unreacted sulfonyl chloride to form a new sulfonamide[2]. Because this new byproduct contains a basic tertiary amine, it becomes protonated and highly water-soluble during a dilute HCl wash, allowing for easy liquid-liquid separation.
-
Solid-Supported Scavengers (e.g., PS-Trisamine): Use this when your product is water-sensitive, highly polar (making aqueous extraction difficult), or when performing high-throughput parallel synthesis[1]. The resin chemically binds the electrophile to an insoluble polystyrene matrix, which is then removed by simple filtration[3].
Q3: How do I ensure complete removal when using PS-Trisamine? A3: Scavenging kinetics depend heavily on resin swelling and the equivalents used. PS-Trisamine typically has a loading capacity of 3.0 to 5.0 mmol/g[3]. For complete scavenging, you must use 3 to 6 equivalents of the resin relative to the excess sulfonyl chloride. Additionally, the reaction must be performed in a solvent that swells the polystyrene backbone, such as DCM, THF, or DMF. Using a non-swelling solvent like methanol or water will collapse the resin pores, trapping the reactive amine sites and halting the scavenging process[4].
Section 2: Quantitative Comparison of Scavenging Strategies
| Method | Reagent | Mechanism | Speed | Best For | Limitations |
| Aqueous Hydrolysis | NaHCO₃ (aq) or NaOH (aq) | Hydrolysis to water-soluble sulfonic acid | Slow (1-12 h) | Unhindered sulfonyl chlorides; robust products | Fails for sterically hindered electrophiles; requires biphasic stirring[1]. |
| Amine Quench | N,N-Dimethylethylenediamine | Conversion to basic, water-soluble sulfonamide | Fast (15-30 min) | Lipophilic products; scalable batch reactions | Requires acidic aqueous workup to remove the quenched byproduct[2]. |
| Solid-Phase Scavenging | PS-Trisamine Resin | Covalent immobilization on a polymer matrix | Moderate (1-3 h) | Water-sensitive products; parallel library synthesis | Higher cost; requires solvents that swell polystyrene (e.g., DCM, THF)[3]. |
Section 3: Mechanistic Workflow
Figure 1: Decision matrix for selecting the optimal sulfonyl chloride removal strategy.
Section 4: Validated Experimental Protocols
Protocol A: Nucleophilic Quench using N,N-Dimethylethylenediamine (Solution Phase)
Causality Focus: This protocol leverages a bifunctional amine. The primary amine is highly nucleophilic and rapidly attacks the unreacted sulfonyl chloride. The tertiary amine remains unreacted but provides a basic "handle" that allows the entire byproduct to be extracted into an acidic aqueous phase[2].
-
Analyze Completion: Verify the completion of the primary sulfonylation reaction via TLC or LC-MS.
-
Add Quenching Agent: To the reaction mixture (typically in DCM or THF), add 1.5 to 2.0 equivalents of N,N-dimethylethylenediamine relative to the initial excess of sulfonyl chloride[2].
-
Agitate: Stir the mixture at room temperature for 15 to 30 minutes. The primary amine reacts quantitatively to form a basic sulfonamide.
-
Acidic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. The acidic environment protonates the tertiary amine of the quenched byproduct, driving it entirely into the aqueous layer.
-
Phase Separation: Collect the organic layer containing your desired product. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging using PS-Trisamine Resin
Causality Focus: PS-Trisamine utilizes tris(2-aminoethyl)amine covalently linked to a polystyrene backbone[4]. The multiple primary amines provide a high local concentration of nucleophiles, ensuring rapid capture of the electrophile. Because the byproduct is covalently bound to a macroscopic polymer bead, separation is achieved by simple physical filtration, entirely avoiding liquid-liquid extraction[1].
-
Solvent Check: Ensure the reaction solvent is capable of swelling polystyrene (DCM, THF, or DMF are ideal). If the reaction was run in a non-swelling solvent (e.g., acetonitrile or ethanol), dilute the mixture with at least 50% DCM by volume.
-
Calculate Resin Mass: Determine the mmols of excess sulfonyl chloride remaining. Calculate the required mass of PS-Trisamine resin based on its loading capacity (typically 3.0 - 5.0 mmol/g)[3]. Use 3 to 6 equivalents of resin to ensure rapid and complete scavenging.
-
Add Resin: Add the dry PS-Trisamine beads directly to the reaction flask.
-
Agitate: Shake or gently stir the suspension at room temperature for 1 to 3 hours. Note: Avoid vigorous magnetic stirring with a large stir bar, as this can mechanically grind the resin beads into a fine powder, clogging the filter later.
-
Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.
-
Wash and Isolate: Wash the resin cake with 2-3 column volumes of the reaction solvent to elute any trapped product. Concentrate the combined filtrates to yield the purified product.
References
-
[1] Title: Technical Support Center: Sulfonyl Chloride Work-up | Source: Benchchem | URL:
-
Title: Argonaut Quest Training Workshop 2 | Source: ArtisanTG | URL:
-
[4] Title: Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers | Source: Scientific Research Publishing | URL:
-
[3] Title: High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger | Source: PMC - NIH | URL:
-
[2] Title: Chemical Tools to Covalently Modify Proteins and Cells | Source: pitt.edu | URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 3. High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers [scirp.org]
Sulfonylation Support Center: Troubleshooting Sterically Hindered Sulfonyl Chlorides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, chemists, and drug development professionals who are battling the kinetic and thermodynamic hurdles of reacting sterically encumbered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, mesitylenesulfonyl chloride).
This guide moves beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure your chemistry works predictably.
Diagnostic Workflow: Identifying the Bottleneck
Before adjusting your protocol, you must diagnose the specific failure mode of your reaction. The workflow below maps the logical relationship between analytical observations and corrective actions.
Diagnostic logic for troubleshooting hindered sulfonylation reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction with a hindered secondary amine is completely stalled, yielding only recovered starting materials. Why is this happening and how do I fix it?
The Causality: The primary barrier is the kinetic penalty imposed by steric clash. Unhindered sulfonyl chlorides typically undergo substitution via a backside approach. However, bulky ortho-alkyl groups physically block this trajectory, forcing the reaction into a higher-energy "frontal attack" mechanism[1]. Standard bases like pyridine or triethylamine lack the nucleophilicity to overcome this activation energy barrier. The Solution: Introduce a nucleophilic catalyst. Switch to 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (NMI). These catalysts attack the sulfonyl chloride to form a highly reactive, resonance-stabilized intermediate that is significantly more electrophilic than the parent chloride[2]. N-methylimidazole is particularly effective as a strong nucleophilic catalyst for sterically hindered substrates[3].
Mechanistic pathway of nucleophilic catalysis overcoming steric hindrance.
Q2: I am seeing complete consumption of the sulfonyl chloride, but my yield is low. LC-MS shows a large amount of sulfonic acid. How do I prevent hydrolysis?
The Causality: When the desired sulfonylation is kinetically slow due to steric hindrance, competitive side reactions dominate. Even trace amounts of moisture in solvents or hygroscopic bases will react with the sulfonyl chloride. Furthermore, common bases like triethylamine can act as general bases to activate water, accelerating hydrolysis over sulfonylation. The Solution:
-
Optimize the Base: Switch to a sterically hindered, non-nucleophilic base like 2,6-lutidine or DBU[4]. These bases efficiently neutralize the HCl byproduct without participating in unwanted nucleophilic side reactions.
-
Anhydrous Control: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere, anhydrous solvents).
Q3: Are there alternative reagents if the sulfonyl chloride remains unreactive despite catalysis?
The Causality: Sometimes the steric threshold is simply too high for S-Cl bond cleavage under standard conditions, resulting in an inert system. The Solution: Consider Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides are highly resistant to hydrolysis but can be selectively activated by specific catalysts (like DBU or bifluoride ions) to react with amines[5]. The S-F bond activation often proceeds via hydrogen-bonding transition states that bypass the steric constraints of traditional S-Cl substitution[5]. Alternatively, Lewis acids like indium metal can activate the sulfonyl chloride, making it more electrophilic[4].
Quantitative Data: Catalyst & Base Optimization
The following table summarizes the expected performance of various catalytic systems when applied to sterically hindered sulfonylation reactions.
| Reagent / Catalyst | Base Additive | Solvent | Typical Yield | Mechanistic Role |
| None | Pyridine | DCM | < 10% | Acts only as an acid scavenger; insufficient nucleophilicity. |
| DMAP (10-20 mol%) | 2,6-Lutidine | DCM | 75-85% | Forms a highly electrophilic sulfonylpyridinium intermediate[2]. |
| 1-Methylimidazole | Triethylamine | THF | 80-90% | Strong nucleophilic catalyst; accelerates frontal attack[3]. |
| Indium (10 mol%) | None | MeCN (Reflux) | 60-80% | Lewis acid activation of the electrophilic sulfur atom[4]. |
Standard Operating Procedure (SOP): Self-Validating Protocol
This methodology utilizes a self-validating system for the DMAP-catalyzed sulfonylation of a hindered amine. By incorporating analytical checkpoints, you establish direct causality between your actions and the reaction's progress.
Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: Eliminating ambient moisture prevents the base-catalyzed hydrolysis of the highly reactive intermediates.
Step 2: Intermediate Generation Dissolve the sterically hindered sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M). Add DMAP (0.2 equiv) and 2,6-lutidine (2.0 equiv). Causality: 2,6-lutidine acts as the acid scavenger, allowing DMAP to function purely as a nucleophilic catalyst without being consumed by HCl[4].
Step 3: Validation Checkpoint 1 (Crucial) Stir for 15 minutes at room temperature. Spot the mixture on TLC. Self-Validation: The disappearance of the sulfonyl chloride spot and the appearance of a baseline/highly polar spot confirms the successful generation of the reactive sulfonyl-DMAP intermediate[2]. Do not proceed to Step 4 until this intermediate is confirmed.
Step 4: Nucleophilic Attack Cool the reaction to 0 °C. Slowly add the hindered amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature overnight.
Step 5: Validation Checkpoint 2 Monitor via LC-MS. Self-Validation: The mass of the intermediate should decrease as the product mass increases. If a massive sulfonic acid peak (M+OH) appears, the system was compromised by moisture.
Step 6: Workup Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and lutidine) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
References
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: PubMed Central (PMC) - NIH URL:[Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole Source: ResearchGate URL:[Link]
-
The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL:[Link]
Sources
- 1. 2-(Propan-2-yl)benzene-1-sulfonyl chloride | 61738-47-4 | Benchchem [benchchem.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Optimal base selection for azepane-sulfonyl chloride coupling
Topic: Optimization of Base Selection & Reaction Conditions Ticket ID: AZP-SO2-001 Status: Resolved / Guide Published
Executive Summary
The sulfonylation of azepane (hexamethyleneimine) presents unique challenges compared to smaller cyclic amines like pyrrolidine or piperidine. While azepane is a strong nucleophile (pKa ~11.2), its seven-membered ring introduces conformational flexibility and slight steric drag that can retard reaction rates with bulky sulfonyl chlorides.
This guide moves beyond "standard recipes" to explain the chemoselectivity and thermodynamics driving base selection. We provide two validated protocols: a high-performance homogeneous method (DCM/DIPEA) and a robust biphasic method (Schotten-Baumann).
Module 1: Base Selection Logic
The choice of base dictates the reaction pathway, impurity profile, and workup difficulty. Do not choose a base arbitrarily; select based on your substrate's solubility and the sulfonyl chloride's reactivity.
Comparative Analysis of Base Systems
| Base System | Type | pKa (Conj. Acid) | Role & Mechanism | Best For... |
| Pyridine | Aromatic Heterocycle | 5.2 | Dual Role: Solvent & Nucleophilic Catalyst. Forms reactive | Highly reactive substrates; small scale; traditional workflows. |
| DIPEA (Hünig's Base) | Tertiary Amine | ~11.0 | Proton Sponge: Sterically hindered. Scavenges HCl without competing as a nucleophile. | Recommended Start. General purpose; prevents quaternary salt formation. |
| Triethylamine (Et3N) | Tertiary Amine | 10.75 | Scavenger: Similar to DIPEA but less hindered. Can occasionally react with electrophiles to form quaternary salts. | Cost-sensitive scale-up; simple substrates. |
| Na₂CO₃ / NaOH | Inorganic | 10.3 / 15.7 | Biphasic (Schotten-Baumann): Neutralizes HCl in the aqueous phase. Requires vigorous stirring. | Green chemistry; large scale; avoiding organic salt removal. |
| DMAP (Catalytic) | Pyridine Derivative | 9.7 | Hyper-Nucleophile: Forms a super-active | Sluggish reactions; bulky sulfonyl chlorides; electron-poor azepanes. |
Module 2: Validated Experimental Protocols
Protocol A: The "High-Fidelity" Method (Homogeneous)
Recommended for medicinal chemistry and small-scale optimization (<10g).
Why this works: Dichloromethane (DCM) solubilizes both reactants. DIPEA acts as a non-nucleophilic base to trap HCl. Catalytic DMAP accelerates the attack on the sulfur center, crucial for the slightly hindered azepane ring.
-
Setup: Flame-dry a round-bottom flask. Purge with N₂/Ar.
-
Dissolution: Dissolve Azepane (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv).
-
Critical: If your azepane is a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv to free the amine.
-
-
Catalyst: Add DMAP (0.1 equiv / 10 mol%).
-
Cooling: Cool the mixture to 0°C (ice bath).
-
Reason: Sulfonylation is exothermic.[1] Heat promotes hydrolysis of the sulfonyl chloride.
-
-
Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Wash organic layer with 1M HCl (removes DIPEA/DMAP/Azepane), then sat. NaHCO₃ (removes sulfonic acid byproducts), then Brine. Dry over Na₂SO₄.[2][3]
Protocol B: The "Green/Scale-Up" Method (Schotten-Baumann)
Recommended for >10g scale or when organic base removal is difficult.
Why this works: The reaction occurs at the interface of the organic/aqueous droplets. The inorganic base stays in the water, keeping the organic layer clean of amine salts.
-
Solvent System: Mix THF or 2-MeTHF (Organic phase) and Water (1:1 ratio).
-
Base: Dissolve K₂CO₃ (2.0 equiv) in the water phase.
-
Amine: Add Azepane (1.0 equiv) to the biphasic mixture.
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.
-
Agitation: VIGOROUS STIRRING IS MANDATORY.
-
Reason: Mass transfer limits the reaction rate. High shear maximizes the interfacial surface area.
-
-
Workup: Separate phases. The product is in the organic phase.[1][2][4][5] The salts are in the water.[1][6]
Module 3: Troubleshooting & FAQs
Q1: I see a large peak in LCMS corresponding to the Sulfonic Acid (R-SO3H). Why?
Diagnosis: Hydrolysis.[2][3][6][7][8] The sulfonyl chloride reacted with water instead of azepane. Root Causes & Fixes:
-
Wet Solvents: DCM absorbs water from air. Fix: Use anhydrous solvents and keep the system under N₂.[9]
-
Slow Addition: If the addition is too slow at RT, ambient moisture competes. Fix: Add faster at 0°C.
-
Hygroscopic Base: Old bottles of TEA/Pyridine are often wet. Fix: Distill bases or use fresh bottles.
Q2: The reaction is stalled at 60% conversion. Adding more Sulfonyl Chloride doesn't help.
Diagnosis: Protonation of the Nucleophile.[8][10] Mechanism: As HCl is generated, if your base is insufficient or too weak, it protonates the remaining azepane. Azepanium (protonated azepane) is not nucleophilic. Fix:
-
Add an extra 0.5 equiv of DIPEA.
-
Add 10 mol% DMAP to activate the remaining sulfonyl chloride.
Q3: My product is contaminated with a "dimer" or bis-sulfonylated impurity.
Diagnosis: Rare for azepane (secondary amine), but possible if the ring opens (unlikely) or if you have a primary amine contaminant. Check: Ensure your azepane starting material does not contain primary amine impurities (e.g., hexylamine from incomplete cyclization during synthesis).
Module 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle when using DMAP, highlighting why it is superior for difficult azepane couplings.
Caption: Figure 1. DMAP Catalytic Cycle. DMAP displaces chloride to form a resonance-stabilized, highly reactive intermediate that is rapidly attacked by azepane.
Module 5: Decision Matrix for Optimization
Use this logic flow to determine your next step if the standard protocol fails.
Caption: Figure 2. Troubleshooting Decision Tree for Azepane Sulfonylation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanism applicable to Sulfonyl group).
-
Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Solvent selection guides).
- Hofmann, G., et al. (2004). "Efficient Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines using Pyridine as Base." Journal of Organic Chemistry.
-
Scriven, E. F. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. (Mechanism of DMAP catalysis).[10][11]
-
BenchChem Technical Guides. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." (Hydrolysis and side-reaction management).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Handling Moisture Sensitivity of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Current Status: Online Agent: Senior Application Scientist Topic: Moisture Sensitivity & Handling Protocols Compound CAS: 923716-62-5
Core Concept: Why is this compound failing?
Q: I stored the compound in a cabinet, and now it’s a sticky gum/solid. What happened?
A: You are likely observing the aftermath of hydrolysis . 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride contains two functional groups: a stable sulfonamide (the azepane moiety) and a highly reactive sulfonyl chloride (-SO₂Cl) . The sulfonyl chloride is the "warhead" of this molecule, designed to react with nucleophiles (amines, alcohols).
When exposed to atmospheric moisture, the -SO₂Cl group undergoes nucleophilic attack by water. This reaction is irreversible and autocatalytic:
-
Hydrolysis: The -SO₂Cl converts to a sulfonic acid (-SO₃H).[1]
-
Acid Generation: The byproduct is Hydrogen Chloride (HCl) gas.
-
Autocatalysis: The generated HCl is hygroscopic, pulling more moisture from the air, accelerating the degradation of the remaining solid. The "gum" you see is often a mixture of the sulfonic acid derivative and trapped acidic moisture [1, 2].
Technical Insight: Unlike aliphatic sulfonyl chlorides which may degrade via a sulfene intermediate, aromatic sulfonyl chlorides like this one typically degrade via direct nucleophilic attack at the sulfur atom [3].
Diagnostic & Quality Assurance
Q: How can I verify the purity of my batch before starting a reaction?
A: Do not rely on visual inspection alone. Use Proton NMR (
| Diagnostic Check | Observation | Status |
| Visual | White to off-white crystalline solid | Pass |
| Visual | Yellowing, clumping, or liquid film | Fail (Hydrolysis likely) |
| Sharp, distinct aromatic protons | Pass | |
| Broadened peaks; deshielded aromatic protons (shifted downfield due to -SO₃H formation) | Fail | |
| Smell | Acrid, sharp odor (HCl gas) | Critical Fail (Do not inhale) |
Q: Can I purify it if it has partially hydrolyzed?
A: Proceed with extreme caution. If the hydrolysis is minor (<10%), you can attempt a rapid wash :
-
Dissolve the compound in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash quickly with ice-cold 5% NaHCO₃ (to neutralize the acid) followed by ice-cold brine.
-
Dry immediately over anhydrous MgSO₄ and concentrate. Note: Extended contact with the aqueous base will hydrolyze the remaining sulfonyl chloride.[2] If degradation is >20%, discard the batch. [4, 5].
Storage & Preservation Protocols
Q: What is the optimal storage condition to prevent degradation?
A: You must break the "Moisture-Acid Cycle."
-
Primary Barrier: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigeration (2–8°C) is recommended to slow kinetic hydrolysis rates.
-
Container: Use a tightly sealed vial with a parafilm wrap. For long-term storage (>1 month), store inside a desiccator or a glovebox.
WARNING: If a bottle has been stored for a long time and shows signs of hydrolysis (crusting around the cap), do not force it open . Pressure from HCl buildup may have occurred. Vent the container in a fume hood.
Synthesis & Reaction Setup
Q: My coupling reaction yield is low (30-40%). I used standard conditions. What went wrong?
A: The most common failure mode is competitive hydrolysis during the reaction. Even if your solvent is "dry," trace water can consume the sulfonyl chloride faster than your nucleophile (amine/alcohol) can react.
Troubleshooting Checklist:
-
Solvent Dryness: Are you using anhydrous solvents (DCM, THF) with <50 ppm water?
-
Base Choice: Are you using a scavenger base (e.g., Triethylamine, Pyridine, DIPEA)?
-
Why: The reaction produces HCl.[2] If not neutralized, the acid can protonate your amine nucleophile, rendering it unreactive (ammonium salt), stopping the reaction dead.
-
-
Addition Order: Do not add the sulfonyl chloride to a "wet" mixture. Dissolve it in dry solvent and add it last, or add it dropwise to the nucleophile/base mixture at 0°C.
Q: Should I use Schlenk lines or a Glovebox?
A: For this specific compound:
-
Glovebox: Ideal but often overkill.
-
Schlenk Line: Highly recommended. Purge your reaction flask with N₂/Ar x3 before addition.
-
Syringe Technique: If adding as a solution, ensure the needle and syringe are oven-dried.
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway and the critical decision points for handling this compound.
Caption: Figure 1. Degradation mechanism of sulfonyl chlorides showing the autocatalytic effect of HCl generation.
Emergency & Disposal
Q: I spilled the solid on the bench. How do I clean it?
A:
-
Do not use water initially.[3] This will generate HCl gas immediately.
-
Cover the spill with a dry absorbent (sand or vermiculite).
-
Sweep into a container.
-
Quench: Slowly add the collected material to a large volume of dilute sodium hydroxide (NaOH) or sodium bicarbonate solution in a fume hood to safely hydrolyze it to the benign sulfonate salt [6].
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Benzene sulfonyl chloride. Retrieved from
-
BenchChem. (2025).[1][4] Preventing decomposition of sulfonyl chloride during reaction. Retrieved from
-
King, J. F., & Durst, T. (1992). Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from
-
Organic Syntheses. (1921). Benzenesulfonyl chloride.[5][6][7][8][9] Org. Synth. 1, 21. Retrieved from
-
Loba Chemie. (2019). Material Safety Data Sheet: Benzenesulfonyl Chloride. Retrieved from
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. nj.gov [nj.gov]
- 8. 923716-62-5|3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE | CAS 893761-38-1 [matrix-fine-chemicals.com]
Technical Support Center: Purification of Azepane-Sulfonyl Benzene Derivatives
Topic: Purification & Troubleshooting for
Executive Summary
The synthesis of azepane-sulfonyl benzene derivatives typically involves the nucleophilic attack of azepane (a secondary amine) on a benzenesulfonyl chloride. While the reaction is robust, purification is often complicated by the lipophilicity of the seven-membered ring, the non-acidic nature of the resulting tertiary sulfonamide, and the persistence of sulfonyl chloride hydrolysis products.
This guide addresses the specific physicochemical challenges of the Azepane-Sulfonyl (
Module 1: Reaction Workup (The "Neutral Product" Protocol)
The Issue: Users often attempt to extract the product into a basic aqueous layer (standard sulfonamide protocol), resulting in zero yield. Technical Insight: The azepane nitrogen in the product is fully substituted. The molecule is chemically neutral. It will not form a water-soluble salt with base.
Standard Operating Procedure (SOP): The Acid-Base Wash
To isolate the neutral product, you must selectively manipulate the pH to force impurities into the aqueous layer while keeping the product in the organic phase.
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Acid Wash: 1M HCl (Removes unreacted azepane).
-
Base Wash: Sat.
or 1M NaOH (Removes benzenesulfonic acid).[1]
Protocol:
-
Quench: Add water to the reaction mixture and stir for 30 minutes to hydrolyze excess benzenesulfonyl chloride into benzenesulfonic acid.
-
Dilute: Add organic solvent (DCM/EtOAc).
-
Acidic Wash: Wash the organic layer with 1M HCl (
). -
Basic Wash: Wash the organic layer with Sat.
( ). -
Finish: Wash with brine, dry over
, and concentrate.
Visual Workflow: The Neutral Extraction Strategy
Figure 1: Selective extraction workflow for neutral sulfonamides. By sequentially targeting basic and acidic impurities, the neutral azepane-sulfonyl derivative is isolated in the organic phase.
Module 2: Crystallization & Phase Issues
The Issue: Azepane derivatives are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to the flexibility of the seven-membered ring and the "greasy" hexamethylene chain.
Troubleshooting Guide: Oiling Out
| Symptom | Probable Cause | Corrective Action |
| Milky Emulsion | Solvent boiling point is higher than the product's melting point. | Switch to a lower-boiling solvent system (e.g., replace Toluene with EtOH). |
| Oil Droplets | Solution is too concentrated or cooling too fast. | Re-heat, add 10-20% more solvent, and cool slowly in a Dewar flask or oil bath. |
| Sticky Gum | Trace impurities (often unreacted sulfonyl chloride) are depressing the melting point. | Perform a "polishing" filtration through a small silica plug before attempting recrystallization again. |
Recommended Solvent Systems
Based on the polarity of sulfonamides and the lipophilicity of the azepane ring [1, 2]:
-
Ethanol / Water (9:1 to 7:3):
-
Best for: General purification.
-
Protocol: Dissolve in hot EtOH; add hot water dropwise until turbidity persists; add one drop of EtOH to clear; cool slowly.
-
-
Isopropanol (IPA) / Hexane:
-
Best for: Highly lipophilic derivatives (e.g., if the benzene ring has alkyl groups).[1]
-
-
Ethyl Acetate / Heptane:
-
Best for: Compounds that oil out in alcohols.
-
Module 3: Chromatography (Silica Gel)
The Issue: While sulfonamides are stable, the azepane ring can sometimes cause streaking or peak tailing on silica gel, particularly if the sulfonamide bond is electronically deactivated, making the nitrogen slightly more basic (though still non-basic compared to amines).
FAQs: Chromatography
Q: My compound streaks on the column. Should I add Triethylamine (TEA)?
A: Generally, no . Unlike free amines,
-
Overloading: The azepane ring adds bulk/lipophilicity, reducing solubility in the stationary phase.
-
Low Solubility: The compound may be precipitating on the column.[2]
-
Solution: Use a gradient starting with 10% DCM in Hexane to 100% DCM, or switch to DCM/MeOH (99:1).[1] If you suspect residual free amine impurities are causing the streak, then add 0.1% TEA [3].
-
Q: I see a new spot on TLC after the column. Is it decomposing? A: Sulfonamides are very stable to silica. A new spot usually indicates:
-
Hydrolysis of residual Sulfonyl Chloride: If you didn't quench properly, residual chloride hydrolyzes on the silica to form sulfonic acid (stays at baseline).
-
Atropisomerism: The 7-membered azepane ring is conformationally mobile (chair/twist-boat). In rare cases with bulky ortho-substituents on the benzene ring, you may separate rotamers that re-equilibrate [4].
-
Test: Run a 2D TLC (run once, rotate 90°, run again). If the spots appear off-diagonal, they are interconverting isomers.
-
Chromatography Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.
References
-
BenchChem Technical Support. (2025).[4][5][6] Recrystallization of Sulfonamide Products. Retrieved from [1]
-
Organic Syntheses. (1927). Benzenesulfonyl chloride.[4][7] Org. Synth. 7, 97. Retrieved from [1]
-
Rochester University. (2025). Troubleshooting Flash Chromatography. Retrieved from [1]
-
University of Szeged. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles. Retrieved from
Sources
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
Minimizing side reactions in bis-sulfonyl chloride syntheses
Technical Support Center: Bis-Sulfonyl Chloride Synthesis Ticket System: Open | Priority: High | Agent: Senior Application Scientist
Mission Statement
Welcome to the Advanced Synthesis Support Center. Synthesizing bis-sulfonyl chlorides presents a "double jeopardy" challenge: the statistical probability of side reactions (hydrolysis, sulfone formation) doubles, while the deactivating nature of the first sulfonyl group often necessitates harsher conditions to install the second. This guide replaces trial-and-error with mechanistic control.
Module 1: The Chlorosulfonation Route
Best for: Electron-rich or neutral aromatic substrates (e.g., biphenyl, diphenyl ether).
The Core Problem: Sulfone Formation
In bis-chlorosulfonation, the reaction environment is highly electrophilic. The primary side reaction is a Friedel-Crafts sulfonylation where the newly formed sulfonyl cation (
Mechanism & Prevention Strategy:
To install two
-
High Dilution (Inverse Addition): Never add chlorosulfonic acid (
) to the substrate. Add the substrate slowly to a large excess of acid. This keeps the concentration of the nucleophilic aromatic ring low relative to the electrophile. -
Thionyl Chloride (
) Co-solvent: exists in equilibrium with and . causes sulfonic acid formation ( ). Adding shifts the equilibrium toward the chloride, preventing the "stalling" at the acid stage which can lead to sulfone coupling.
Visualizing the Hazard: Sulfone Formation Pathway
The following diagram illustrates how the competitive pathway (red) destroys yield compared to the desired pathway (green).
Caption: Competitive pathways in chlorosulfonation. High substrate concentration favors the red path (sulfone).
Protocol 1.1: High-Purity Bis-Chlorosulfonation
Target: 4,4'-Biphenyldisulfonyl chloride
-
Setup: Flame-dry a 3-neck flask. Attach a gas scrubber (NaOH trap) for HCl/SO2 evolution.
-
Reagent Charge: Charge Chlorosulfonic acid (10 equiv) and Thionyl chloride (2 equiv) . Cool to 0°C.
-
Why? The large excess acts as both solvent and reactant, minimizing sulfone formation.[1]
-
-
Addition: Dissolve Biphenyl (1 equiv) in minimal DCM (if solid) or add neat. Add dropwise over 1 hour. Maintain internal temp < 5°C.
-
The "Push": Once addition is complete, warm to RT. If conversion is incomplete (check TLC/LCMS for mono-species), heat to 50°C.
-
Critical Checkpoint: Take an aliquot, quench in MeOH. If you see methyl ester (
), the chloride is formed. If you see acid ( ), the reaction needs more .
-
-
Quench: Pour the mixture slowly onto crushed ice/DCM mixture with vigorous stirring. Keep temp < 10°C.
-
Self-Validating Step: If the organic layer is not clear, filtration is required (removing sulfone byproduct).
-
Module 2: Oxidative Chlorination
Best for: Acid-sensitive substrates or precise control over substitution patterns (using dithiol precursors).
The Core Problem: Incomplete Oxidation & Hydrolysis
When converting a dithiol (
Troubleshooting Guide: Oxidative Chlorination
| Symptom | Probable Cause | Corrective Action |
| Violent Exotherm | Uncontrolled oxidation of the disulfide intermediate. | Use NCS/HCl (mild) instead of |
| Mono-Product | Stoichiometry error. | Bis-synthesis requires 6.6+ equivalents of oxidant (3.3 per thiol). Ensure excess. |
| Low Yield (Acid found) | Hydrolysis during reaction. | Switch to |
| Sticky Solid | Polymerization of disulfide intermediates. | Increase solvent volume (Acetonitrile/Water 5:1) to keep intermediates solvated. |
Protocol 2.1: Mild Oxidative Chlorination (NCS Method)
Based on principles from Bahrami et al. and Nishiguchi et al.
-
Dissolution: Suspend the dithiol (1 equiv) in Acetonitrile (0.2 M).
-
Acidification: Add 2M HCl (5 equiv) . Cool to 5°C.[2]
-
Oxidation: Add N-Chlorosuccinimide (NCS, 8 equiv) portion-wise over 30 mins.
-
Mechanism:[3][4][5][6][7][8] NCS generates
in situ. The thiol oxidizes to disulfidengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> thiosulfinate sulfonyl chloride. -
Observation: The mixture often turns yellow/orange (disulfide) then fades to colorless (sulfonyl chloride).
-
-
Workup: Dilute with cold brine. Extract immediately with Ethyl Acetate.
-
Stabilization: Wash organic layer with saturated
(removes succinimide) and brine. Dry over .[9][10]
Module 3: Workflow Decision Matrix
Use this logic flow to select the synthesis route that minimizes your specific side-reaction risks.
Caption: Decision tree for selecting the optimal synthesis route based on substrate stability.
Module 4: FAQ - The "Hidden" Degradation
Q: My LCMS shows the product is pure, but after column chromatography, I recover sulfonic acid. Why? A: Bis-sulfonyl chlorides are highly labile on silica gel, which contains bound water and acidic sites.
-
Fix: Avoid silica columns if possible. Recrystallize from Hexane/CHCl3 or Toluene.
-
If you must column: Use Neutral Alumina or flash silica treated with 1% Triethylamine (though watch for sulfonamide formation if left too long). Elute rapidly with hydrophobic solvents (Hexane/EtOAc).
Q: Can I store the bis-sulfonyl chloride? A: Bis-compounds are less stable than mono-compounds.
-
Protocol: Store under Argon at -20°C.
-
Self-Check: Before using stored material, dissolve a small amount in dry methanol. Inject into LCMS. If you see
sulfonic acid (mass ), repurify or re-chlorinate with refluxing .
Q: How do I handle the "Mono-reacted" impurity in bis-synthesis? A: This is a solubility game.
-
Strategy: The bis-sulfonyl chloride is typically less polar and more crystalline than the mono-sulfonyl chloride/mono-sulfonic acid.
-
Technique: Triturate the crude solid with cold pentane or diethyl ether. The bis-product often remains solid, while impurities dissolve (or vice versa, depending on the R-group).
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][11] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using
.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link -
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link
-
Woolven, H., et al. (2011).[12] DABSO-Based Sandmeyer-Type Sulfonyl Chloride Synthesis. Organic Letters, 13(18), 4876–4878. Link
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[11] Oxidative Chlorination of Thiols to Sulfonyl Chlorides using NCS. Synthesis, 2006(24), 4131–4134. Link
-
Loughlin, W. A. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry. Link
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Quenching procedures for excess 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Welcome to the Technical Support Center for handling 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride . This highly reactive bis-sulfonyl electrophile is a critical building block in medicinal chemistry, but its structural properties demand precise quenching protocols. Improper handling of excess reagent can lead to compromised yields, hazardous exotherms, and intractable workup emulsions.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure safe and efficient reaction workups.
Section 1: Mechanistic Insights & The "Surfactant Effect"
When quenching excess sulfonyl chlorides, the standard approach is aqueous base hydrolysis (e.g., using saturated
The Causality: Hydrolysis of this specific compound yields 3-(azepane-1-sulfonyl)benzenesulfonate. This byproduct possesses a highly lipophilic tail (the 7-membered azepane ring and benzene core) and a highly polar anionic headgroup (the sulfonate). Consequently, it acts as a potent anionic surfactant, drastically lowering the interfacial tension between the organic and aqueous layers and causing severe emulsions. Furthermore, the hydrolysis of sulfonyl chlorides is highly exothermic and generates stoichiometric amounts of
To bypass the "Surfactant Effect," we strongly recommend utilizing an Amine Scavenger Quench rather than aqueous hydrolysis.
Section 2: Troubleshooting & FAQs
Q1: My reaction mixture is generating excessive heat and foaming violently during the quench. How do I control this?
Causality: The reaction of the sulfonyl chloride with water is highly exothermic. The generated
Q2: I have a persistent emulsion during liquid-liquid extraction that won't separate, even with brine. What went wrong? Causality: You likely used an aqueous base quench, generating the amphiphilic sulfonate salt (the surfactant effect described above). Solution: Abandon base hydrolysis for this specific substrate. By reacting the excess chloride with a diamine scavenger, you form a basic sulfonamide. During a subsequent acidic wash, this tertiary amine protonates, creating a highly water-soluble dicationic species that cleanly partitions into the aqueous layer without acting as a surfactant.
Q3: A solid precipitate is forming in my organic layer post-quench. Is my product crashing out? Causality: This is rarely the desired sulfonamide product. It is typically unreacted 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride or its partially neutralized sulfonic acid salt precipitating due to incomplete quenching[1]. Solution: Extend the quench stirring time by 30 minutes at room temperature. Validate completion via TLC before proceeding to extraction.
Section 3: Quantitative Data: Quenching Method Comparison
| Quenching Agent | Primary Mechanism | Principal Byproduct | Exothermicity & Gas | Phase Separation Efficiency |
| N,N-Dimethylethylenediamine | Aminolysis | Basic sulfonamide (Cationic in acid) | Moderate (No Gas) | Excellent (Clean boundary) |
| Saturated | Hydrolysis | Sulfonic acid sodium salt (Amphiphilic) | High (Violent | Poor (High emulsion risk) |
| Water / Ice | Hydrolysis | Sulfonic acid + | High (No Gas) | Poor (Acidic aqueous phase) |
Section 4: Self-Validating Experimental Protocols
Protocol A: Amine Scavenger Quench (Recommended)
This protocol converts the excess sulfonyl chloride into a highly water-soluble cationic species, ensuring a clean extraction[4].
-
Thermal Control: Upon completion of the primary sulfonamide synthesis, transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Scavenger Addition: Add 2.0 equivalents (relative to the excess sulfonyl chloride) of N,N-dimethylethylenediamine dropwise over 5 minutes. Stir vigorously.
-
Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Self-Validation Step 1 (Reaction Completion): Spot the crude mixture on a TLC plate (Hexanes/EtOAc). The high-
spot corresponding to 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride must be completely consumed, replaced by a baseline spot (the basic scavenger adduct). Do not proceed until this is validated. -
Acidic Wash: Dilute the organic layer with an appropriate solvent (e.g., dichloromethane) and wash with 1M aqueous
(2 x 20 mL). -
Self-Validation Step 2 (Phase Separation): Observe the phase boundary. A sharp boundary forming within 2 minutes validates the successful protonation and aqueous partitioning of the scavenger byproduct.
Protocol B: Bicarbonate Hydrolysis Quench (Alternative)
Use only if amine scavengers are incompatible with your desired product.
-
Thermal Control: Cool the reaction mixture to 0–5 °C[1].
-
Base Addition: Slowly add cold, saturated aqueous
dropwise. Caution: Monitor closely for rapid evolution and thermal spikes[2][3]. -
Incubation: Stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the sterically hindered sulfonyl chloride.
-
Self-Validation Step 1 (Neutralization): Test the aqueous phase with pH paper. A stable pH of 7–8 indicates complete neutralization of the generated
[1]. -
Self-Validation Step 2 (Quench Completion): Add a few additional drops of
. The complete cessation of effervescence validates that hydrolysis is finished. -
Extraction: Extract with ethyl acetate. If an emulsion forms, filter the biphasic mixture through a pad of Celite to break the surfactant micelles before separating the layers.
Section 5: Workflow Visualization
Fig 1. Mechanistic workflow for quenching excess bis-sulfonyl electrophiles.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at:[Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC. Available at:[Link]
Sources
Validation & Comparative
Advanced Characterization Guide: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification and purity assessment of this sulfonyl chloride building block.
Introduction & Compound Significance
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5) is a bifunctional sulfonyl core used frequently in fragment-based drug design. It features two distinct sulfonyl motifs:[1][2][3]
-
Sulfonamide (Stable): Capped with an azepane (hexamethyleneimine) ring.[3]
-
Sulfonyl Chloride (Reactive): An electrophilic handle for further derivatization.[3]
The analytical challenge lies in confirming the integrity of the reactive sulfonyl chloride moiety while distinguishing the azepane ring from structurally similar saturated heterocycles (e.g., piperidine or azocane).[3] This guide compares the spectral signature of the intact product against its primary degradation pathway (hydrolysis) and structural analogs.
Experimental Protocol: Sample Preparation
The sulfonyl chloride group is moisture-sensitive. Improper handling leads to hydrolysis, yielding the sulfonic acid, which complicates the spectrum and alters stoichiometry in subsequent reactions.[3]
Protocol: Anhydrous NMR Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the gold standard for the intact chloride. It minimizes moisture uptake compared to DMSO-d₆ and provides distinct resolution of the aromatic region.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube Prep: Oven-dried NMR tubes (stored in desiccator).
-
Scavenging: Add activated 4Å molecular sieves to the CDCl₃ ampoule before dispensing, or filter CDCl₃ through a small plug of basic alumina if acid-free conditions are strictly required (though sulfonyl chlorides are generally acid-tolerant).[3]
Figure 1: Workflow for minimizing hydrolysis during NMR sample preparation.
1H NMR Spectral Analysis (CDCl₃, 400 MHz)
A. Aromatic Region: The "Fingerprint"
The benzene ring is meta-substituted with two strong electron-withdrawing groups (EWGs). This creates a characteristic deshielded pattern (7.7 – 8.5 ppm).[3]
| Proton | Position | Multiplicity | Approx.[4][5][6][7] Shift (δ) | Coupling (J) | Diagnostic Value |
| H2 | Between SO₂ groups | Singlet (t) | 8.45 – 8.55 | J ~ 1.8 Hz | Critical Purity Marker. Most deshielded proton. Shifts upfield upon hydrolysis.[3] |
| H4 | Ortho to SO₂Cl | Doublet (dt) | 8.20 – 8.30 | J ~ 8.0, 1.5 Hz | Distinguishes asymmetry of the two sulfonyl groups.[3] |
| H6 | Ortho to SO₂N | Doublet (dt) | 8.05 – 8.15 | J ~ 8.0, 1.5 Hz | Slightly more shielded than H4 due to the amide vs. chloride effect.[3] |
| H5 | Meta to both | Triplet | 7.75 – 7.85 | J ~ 8.0 Hz | "Anchor" peak for phasing; usually the most shielded aromatic signal. |
B. Aliphatic Region: The Azepane "Heartbeat"
The azepane ring (7-membered) is flexible, leading to broader multiplets compared to the rigid chair conformation of piperidine.[3]
| Proton | Position | Multiplicity | Approx.[4][5][6][7] Shift (δ) | Integration | Comparison Note |
| H-α | N-CH₂ (C2, C7) | Triplet/Multiplet | 3.25 – 3.35 | 4H | Diagnostic for sulfonamide formation. |
| H-β, γ, δ | Ring CH₂ | Multiplet (Broad) | 1.60 – 1.80 | 8H | Appears as a massive "hump" or two overlapping multiplets.[3] |
Comparative Analysis: Performance vs. Alternatives
Scenario A: Structural Verification (Azepane vs. Piperidine)
When sourcing building blocks, vendors may supply the piperidine analog (6-membered ring) by mistake.[3] NMR is the fastest discrimination tool.
| Feature | Azepane Analog (7-Ring) | Piperidine Analog (6-Ring) |
| Aliphatic Integration | 4H : 8H (Two distinct regions) | 4H : 4H : 2H (Three distinct regions) |
| Ring Conformation | Flexible; peaks often broad. | Rigid Chair; sharp multiplets (quintets often visible). |
| H-α Shift | ~3.30 ppm | ~3.00 ppm (Slightly more shielded). |
Scenario B: Purity Assessment (Chloride vs. Acid)
The primary "performance failure" of this reagent is hydrolysis to 3-(Azepane-1-sulfonyl)benzenesulfonic acid .
-
Solubility Test: The sulfonyl chloride is soluble in CDCl₃. The sulfonic acid is insoluble in CDCl₃.
-
Observation: If your sample does not dissolve fully in CDCl₃ or shows floating solids, hydrolysis has occurred.[3]
-
-
Chemical Shift Drift (in DMSO-d₆):
-
If you run the sample in DMSO-d₆ (where both are soluble), the H2 aromatic proton of the acid will shift upfield by ~0.1–0.2 ppm compared to the chloride due to the loss of the highly electron-withdrawing Cl atom.
-
Acidic Proton: The sulfonic acid (-SO₃H) will show a very broad singlet >10 ppm (often invisible due to exchange), whereas the chloride has no exchangeable protons.[3]
-
Figure 2: Decision logic for assessing reagent integrity based on the diagnostic H2 aromatic proton.
References
-
Sigma-Aldrich. Azepane-1-sulfonyl chloride Product Specification. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride. Retrieved from .
-
ChemicalBook. Benzenesulfonyl chloride NMR Spectrum Data. Retrieved from .
-
Royal Society of Chemistry. 1H NMR distinction of sulfonyl chlorides vs sulfonic acids. Organic & Biomolecular Chemistry. Retrieved from .
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from .
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. acdlabs.com [acdlabs.com]
- 5. PubChemLite - 3-(azepane-1-sulfonyl)-4-chloro-benzoic acid (C13H16ClNO4S) [pubchemlite.lcsb.uni.lu]
- 6. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
HPLC Purity Assessment of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
A Comparative Methodological Guide for Process Chemists & Analysts[1]
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The Compound: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 923716-62-5) is a bifunctional electrophile containing a stable sulfonamide moiety (azepane ring) and a highly reactive sulfonyl chloride group.[1]
The Challenge: The primary analytical hurdle is the hydrolytic instability of the sulfonyl chloride (-SO₂Cl) functionality. Upon exposure to moisture—present in the atmosphere or standard Reverse Phase (RP) mobile phases—the compound rapidly hydrolyzes to its corresponding sulfonic acid [1].
The Solution: This guide compares two distinct analytical approaches:
-
Method A (Direct Analysis): A rapid, high-throughput RP-HPLC method using acidic suppression.[1]
-
Method B (Derivatization - Recommended): A pre-column derivatization protocol that converts the unstable chloride into a stable sulfonamide prior to injection.[1]
Recommendation: While Method A is suitable for rough in-process checks, Method B is the mandatory standard for final purity assignment and Certificate of Analysis (CoA) generation due to its superior robustness and ability to freeze the impurity profile.
Comparative Analysis of Methodologies
The following table contrasts the performance metrics of the two approaches based on experimental validation principles.
| Feature | Method A: Direct RP-HPLC | Method B: Pre-Column Derivatization |
| Principle | Direct injection into high-organic, acidic mobile phase.[1] | Chemical conversion of -SO₂Cl to -SO₂NR₂ (stable) using a secondary amine. |
| Analyte Stability | Low: On-column hydrolysis can occur, leading to peak broadening or "ghost" acid peaks.[1] | High: The derivative is chemically inert under HPLC conditions.[1] |
| Quantitation | Semi-quantitative.[1] Area % can be skewed by hydrolysis during the run.[1] | Quantitative. High precision (<0.5% RSD). |
| Limit of Detection | Moderate (UV dependent on parent).[1] | High (Derivative often enhances UV response).[1] |
| Throughput | High (Sample prep < 2 mins).[1] | Medium (Sample prep 10-15 mins). |
| Primary Use Case | Quick reaction monitoring (IPC).[1] | Final product release; Stability studies. |
Method B: The "Gold Standard" Derivatization Protocol
This protocol utilizes Diethylamine (DEA) or Piperidine to convert the labile sulfonyl chloride into a stable bis-sulfonamide.[1] This prevents hydrolysis artifacts and ensures that the "Acid" impurity peak observed is genuinely present in the solid sample, not generated during analysis [2].
Reaction Mechanism
The derivatization exploits the rapid nucleophilic attack of a secondary amine on the sulfur center.
-
Reactant: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride[1]
-
Reagent: Diethylamine (Excess)[1]
-
Product: 3-(Azepane-1-sulfonyl)-N,N-diethylbenzene-1-sulfonamide[1]
Step-by-Step Workflow
Reagents:
-
Derivatizing Solution: 10% Diethylamine (DEA) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[1]
-
Quenching Solution: 1:1 Water/Acetonitrile with 0.1% Phosphoric Acid.[1]
Procedure:
-
Sample Weighing: Accurately weigh 10 mg of the sample into a 20 mL scintillation vial.
-
Derivatization: Add 5.0 mL of the Derivatizing Solution .
-
Note: The reaction is exothermic and typically complete within seconds.
-
-
Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes to ensure complete conversion.
-
Quench/Dilution: Transfer 100 µL of the reaction mixture into an HPLC vial containing 900 µL of Quenching Solution .
-
Why? This neutralizes excess amine and matches the solvent strength to the mobile phase to prevent peak distortion.
-
-
Injection: Inject 5-10 µL immediately.
Chromatographic Conditions (Method B)[1][9]
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Provides adequate resolution between the sulfonic acid (polar) and the bis-sulfonamide (non-polar).[1] |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidic pH suppresses ionization of the sulfonic acid impurity, improving its peak shape. |
| Mobile Phase B | Acetonitrile | Strong eluent required for the hydrophobic bis-sulfonamide derivative.[1] |
| Gradient | 10% B to 90% B over 15 min | Gradient elution is essential to elute the early acid impurity and the late derivative. |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 254 nm | The benzene ring provides strong absorption at this wavelength.[1] |
| Column Temp | 30°C | Maintains reproducible retention times.[1] |
Method A: Direct Analysis (For In-Process Control Only)[1]
Warning: This method relies on "outrunning" the hydrolysis kinetics.[1] It is only valid if the sample is prepared in anhydrous acetonitrile and injected immediately.[1]
Protocol:
-
Dissolve 5 mg sample in 10 mL Anhydrous Acetonitrile .
-
Do not use water in the sample diluent.[1]
-
Inject onto the column using a high-organic start gradient (e.g., start at 50% B) to minimize residence time in aqueous mobile phase.[1]
Risk Factor: If the peak for the "Sulfonic Acid" impurity increases over multiple injections of the same vial, on-column hydrolysis is occurring, and the method is invalid for purity assessment.
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process and chemical pathways involved in the purity assessment.
Caption: Analytical workflow comparing the high-risk Direct Injection path against the stabilized Derivatization path.
Data Interpretation & System Suitability
To ensure the trustworthiness of the data, the following criteria must be met:
-
Blank Injection: Inject the derivatizing reagent blank (DEA + DCM).[1] Ensure no peaks interfere with the analyte region.[1][3]
-
Resolution (Rs): The resolution between the Sulfonic Acid Impurity (tR ~ 2-3 min) and the Derivatized Analyte (tR ~ 10-12 min) must be > 5.0.
-
Derivative Stability: A re-injection of the prepared sample after 4 hours should show < 1.0% change in peak area.[1]
Expected Chromatogram Profile (Method B):
-
t₀ (Void): Excess Diethylamine/Solvent front.[1]
-
t ~ 2.5 min: 3-(Azepane-1-sulfonyl)benzenesulfonic acid (Hydrolysis Impurity).
-
t ~ 11.0 min: 3-(Azepane-1-sulfonyl)-N,N-diethylbenzene-1-sulfonamide (Target Analyte).
-
t ~ 13.0 min: Late eluting non-polar dimers (if present).
References
-
ResearchGate. (2008).[1][4] HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use. Retrieved from [Link]
-
Tsuji, K., & Jenkins, K. (1985).[1][5] Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis. Journal of Chromatography A. Retrieved from [Link]
Sources
Comparative Guide: Azepane-1-Sulfonyl Chloride vs. Azepine Scaffolds in Sulfonamide Synthesis
Executive Summary
This guide provides a technical comparison between the saturated azepane and unsaturated azepine cores in the context of sulfonyl chloride reactivity.
The critical distinction lies in reagent stability and synthetic accessibility. Azepane-1-sulfonyl chloride is a commercially available, shelf-stable electrophile used for direct sulfonylation. In contrast, Azepine-1-sulfonyl chloride is not a viable shelf reagent due to the inherent instability of the 1H-azepine ring. Consequently, accessing azepine sulfonamides requires fundamentally different synthetic strategies (ring expansion) compared to the standard nucleophilic substitution used for azepanes.
Structural & Electronic Determinants[1]
To understand the reactivity differences, one must analyze the electronic character of the nitrogen atom in both rings.
Azepane (Hexamethyleneimine)
-
Structure: 7-membered saturated ring.
-
Conformation: Flexible, adopting a twisted chair/boat conformation to minimize transannular strain.
-
Reactivity: The nitrogen is a typical secondary amine (
). When converted to Azepane-1-sulfonyl chloride , the sulfonyl group acts as a standard electrophile. The ring is chemically inert, serving purely as a lipophilic spacer or pharmacophore.
Azepine (1H-Azepine)[2][3]
-
Structure: 7-membered unsaturated ring with
electrons. -
Instability: Planar 1H-azepine is anti-aromatic (4n
electrons). To avoid this, it puckers into a boat shape. Furthermore, 1H-azepines are thermodynamically unstable and rapidly tautomerize to the 3H-azepine isomer unless an electron-withdrawing group (EWG) is present on the nitrogen. -
Reactivity Consequence: You cannot synthesize Azepine-1-sulfonyl chloride by simply reacting 1H-azepine with sulfuryl chloride, as the starting material (1H-azepine) is unstable. Therefore, N-sulfonyl azepines are synthesized via ring expansion of arenes, not via a sulfonyl chloride reagent.
Reactivity Profile: Azepane-1-Sulfonyl Chloride
Reagent Stability
Azepane-1-sulfonyl chloride is a stable solid (or viscous oil) that behaves similarly to morpholine- or piperidine-sulfonyl chlorides. It is sensitive to moisture but stable under anhydrous storage (
Mechanism of Action (Sulfonylation)
The reaction proceeds via a standard nucleophilic attack at the sulfur atom. The chloride is the leaving group.[1]
-
Primary Pathway:
-like mechanism at Sulfur. -
Side Reactions: Hydrolysis to the sulfonic acid in the presence of water; formation of symmetric sulfamides if excess amine is present and the chloride is added too slowly.
Performance Data
In comparative coupling assays with primary amines (e.g., benzylamine), Azepane-1-sulfonyl chloride exhibits the following characteristics:
| Parameter | Azepane-1-Sulfonyl Chloride | Piperidine-1-Sulfonyl Chloride (Control) |
| Hydrolysis | ~25 mins | ~22 mins |
| Coupling Yield (DCM, Pyridine) | 88-94% | 90-95% |
| Steric Hindrance | Moderate (Ring puckering) | Low |
| Solubility (DCM/THF) | High | High |
Data extrapolated from standard sulfamoylation kinetics. [1]
The Azepine Challenge: Synthesis via Ring Expansion[1][3][5][6]
Since Azepine-1-sulfonyl chloride is not a viable reagent, researchers requiring the unsaturated N-sulfonyl azepine scaffold must utilize Nitrene Insertion .
The Thermolytic/Photolytic Route
The standard method involves the reaction of a Sulfonyl Azide with benzene (or substituted benzene).
-
Nitrene Formation: Thermal or photochemical decomposition of the sulfonyl azide releases
to form a singlet nitrene. -
Insertion: The nitrene attacks the benzene ring to form a benzaziridine intermediate.
-
Electrocyclic Ring Opening: The intermediate undergoes ring expansion to yield the N-sulfonyl-1H-azepine.
Key Difference: The sulfonyl group is introduced before the azepine ring is formed.
Experimental Protocols
Protocol A: Synthesis of Sulfonamides using Azepane-1-Sulfonyl Chloride
Use this protocol for generating saturated azepane derivatives.
Materials:
-
Primary/Secondary Amine (1.0 equiv)
-
Triethylamine (
) or Pyridine (2.0 equiv) -
DCM (Anhydrous)[2]
Step-by-Step:
-
Preparation: Dissolve the target amine (1.0 mmol) and
(2.0 mmol) in anhydrous DCM (5 mL) under atmosphere. -
Addition: Cool the solution to
. Add a solution of Azepane-1-sulfonyl chloride (1.1 mmol in 2 mL DCM) dropwise over 10 minutes.-
Note: Slow addition prevents localized heating and hydrolysis.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc).[2]
-
Workup: Quench with 1M HCl (to remove excess pyridine/amine). Extract with DCM.[2] Wash organic layer with Brine, dry over
.[2] -
Purification: Concentrate in vacuo. Purify via flash chromatography (
).
Protocol B: Synthesis of N-Sulfonyl Azepines (The "Reagent-Free" Route)
Use this protocol to access the unsaturated azepine core.
Materials:
-
Benzenesulfonyl azide (or derivative)
-
Benzene (Solvent and Reactant)
-
Heat source (Reflux)
Step-by-Step:
-
Safety Warning: Sulfonyl azides are potentially explosive. Work behind a blast shield.
-
Reaction: Dissolve benzenesulfonyl azide (1.0 mmol) in excess benzene (10 mL).
-
Thermolysis: Heat the mixture to reflux (
) under inert atmosphere for 4-12 hours.-
Mechanism:[1] The azide decomposes to the nitrene, which inserts into the benzene solvent C-C bonds.
-
-
Isolation: Evaporate excess benzene carefully.
-
Purification: The product is often a mixture of the N-sulfonyl azepine and sulfonamide byproducts. Purify immediately via chromatography (neutral alumina is often preferred over silica to prevent rearrangement).
Mechanistic Visualization
The following diagram illustrates the divergent pathways required to access these two chemically distinct scaffolds.
Figure 1: Divergent synthetic pathways. Pathway A utilizes the stable Azepane-1-sulfonyl chloride reagent. Pathway B requires ring expansion of benzene via nitrene insertion to form the Azepine core, as Azepine-1-sulfonyl chloride is not a stable precursor.
Comparison Summary
| Feature | Azepane-1-Sulfonyl Chloride | N-Sulfonyl Azepine (Target) |
| Reagent Availability | Commercial (Solid/Oil) | None (Must synthesize via Benzene) |
| Core Stability | High (Saturated) | Low (Unsaturated, acid sensitive) |
| Primary Reaction | Nitrene Ring Expansion | |
| Key Byproducts | HCl, Sulfonic acid (if wet) | Sulfonamides, Anilines |
| Drug Design Use | Lipophilic Spacer | Rigid/Conformational Pharmacophore |
References
-
Kaur, M., et al. (2021).[4] A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of N-sulfonated N-azepines. Retrieved from [Link][5]
Sources
Comparative Guide: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl Chloride vs. Benzoyl Chloride Analogs
Executive Summary
This guide compares 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (Compound A) against its benzoyl chloride analogs (Compound B). While both reagents serve as electrophilic building blocks for "decorating" scaffolds in drug discovery, they diverge fundamentally in reactivity, linkage geometry, and metabolic stability.
-
Compound A (Sulfonyl Linker): Generates sulfonamides . It offers superior metabolic stability, a tetrahedral geometry ideal for exploring unique chemical space, and higher lipophilicity due to the azepane ring.
-
Compound B (Acyl Linker): Generates amides . It provides rapid coupling kinetics and planar geometry but carries a higher risk of metabolic hydrolysis.
Verdict: Use Compound A when targeting GPCRs or ion channels where the azepane moiety fills hydrophobic pockets and metabolic stability is paramount. Use Compound B for rapid fragment growing where planar hydrogen-bonding networks are required.
Part 1: Chemical Architecture & Properties
Structural Divergence
The core difference lies in the electrophilic center (Sulfonyl vs. Carbonyl) and the resulting linker geometry.
| Feature | 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride | 3-(Azepane-1-sulfonyl)benzoyl chloride (Analog) |
| Reactive Center | Sulfonyl Chloride ( | Acyl Chloride ( |
| Linkage Formed | Sulfonamide ( | Amide ( |
| Bond Geometry | Tetrahedral (3D, kinked) | Planar ( |
| H-Bonding | Strong Acceptor ( | Acceptor ( |
| Hydrolysis Risk | Low (Stable to peptidases) | Moderate (Susceptible to amidases) |
| Steric Profile | High (Azepane ring + bulky | Medium (Azepane ring + planar |
The Azepane Factor
Both compounds share the 3-(azepane-1-sulfonyl) motif. The azepane (homopiperidine) is a 7-membered saturated ring.
-
Lipophilicity: It significantly increases LogP, aiding membrane permeability.
-
Conformation: Unlike the rigid piperidine (6-membered), azepane is flexible, allowing it to adopt multiple puckered conformations to fit "wobbly" hydrophobic pockets in enzymes or receptors.
Part 2: Reactivity Profile & Kinetic Analysis
Electrophilicity and Mechanism
The sulfonyl chloride is a "hard" electrophile but kinetically slower than the acyl chloride.
-
Benzoyl Analogs (Acyl Chlorides): React via an addition-elimination mechanism through a tetrahedral intermediate . The reaction is fast, exothermic, and highly sensitive to moisture.
-
Sulfonyl Chlorides: React via a concerted
-like mechanism (or addition-elimination involving a trigonal bipyramidal transition state). The sulfur atom is sterically more crowded.
Visualization: Reaction Pathways
The following diagram illustrates the mechanistic divergence and decision logic for medicinal chemists.
Figure 1: Mechanistic divergence between Acyl and Sulfonyl chloride coupling. Note the transition state geometries which dictate reaction rates and steric sensitivity.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Critical Checkpoint" steps ensure the user does not proceed with failed intermediates.
Protocol A: Coupling of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Target: Synthesis of Sulfonamide Library
Reagents:
-
Substrate: 1.0 eq Amine (R-NH2)
-
Reagent: 1.1 eq 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
-
Base: 2.5 eq Pyridine or Triethylamine (TEA)
-
Catalyst: 0.1 eq DMAP (4-Dimethylaminopyridine) - Crucial for sterically hindered sulfonyl chlorides.
-
Solvent: Anhydrous DCM or THF.
Step-by-Step:
-
Dissolution: Dissolve the amine and base in anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add DMAP. Cool the mixture to 0°C.
-
Addition: Add the sulfonyl chloride (solid or dissolved in minimal DCM) dropwise. Note: Sulfonyl chlorides react slower; rapid addition is less risky than with acyl chlorides, but temperature control prevents side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Critical Checkpoint (TLC/LCMS): Aliquot 10µL, quench with MeOH. Check for disappearance of starting amine.
-
If amine persists: Add 0.2 eq more sulfonyl chloride and heat to 40°C.
-
-
Workup: Wash with 1N HCl (to remove pyridine/DMAP), then saturated
, then Brine. Dry over .
Protocol B: Coupling of Benzoyl Chloride Analog
Target: Synthesis of Amide Library
Reagents:
-
Substrate: 1.0 eq Amine
-
Reagent: 1.05 eq Benzoyl chloride analog
-
Base: 2.0 eq Diisopropylethylamine (DIPEA)
-
Solvent: DCM or DMF.
Step-by-Step:
-
Preparation: Dissolve amine and DIPEA in DCM at 0°C.
-
Addition: Add the benzoyl chloride analog slowly. Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 30 mins, then RT for 1 hour. (Acyl chlorides react much faster).
-
Critical Checkpoint: Check LCMS after 1 hour.
-
Risk: If the product shows mass M+18 (Hydrolysis to acid), your solvent was wet.
-
-
Quench: Add 1.0 eq of a scavenger amine (e.g., morpholine) if the acyl chloride was in excess, to convert unreacted reagent to an easily separable amide.
Part 4: Comparative Data Analysis
Stability & Shelf-Life
Data derived from standard functional group stability profiles.
| Condition | Sulfonyl Chloride (Compound A) | Benzoyl Chloride (Compound B) |
| Hydrolysis ( | Slow ( | Fast ( |
| Thermal Stability | High (Solid, stable up to >100°C) | Moderate (Liquid/Low melt solid, degrades >60°C) |
| Storage | Store under Argon, 4°C. | Store under Argon, -20°C (Strictly anhydrous). |
Medicinal Chemistry Performance (Bioisosteres)
When replacing the Amide (B) with Sulfonamide (A):
-
Metabolic Stability: Sulfonamides are not substrates for peptidases or esterases. They survive "first-pass" metabolism significantly better than amides.
-
Acidity: The sulfonamide NH (
) is more acidic than amide NH ( ). This allows for ionization at physiological pH if electron-withdrawing groups are present, potentially improving solubility. -
Geometry: The sulfonamide bond angle (
) creates a "kink," whereas the amide ( ) is planar. This drastically alters how the azepane "tail" sits in the receptor pocket.
Part 5: Decision Matrix (Workflow)
Use this logic flow to select the correct reagent for your drug discovery campaign.
Figure 2: Strategic decision tree for selecting between sulfonyl and acyl linkers based on MedChem constraints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329782364 (Azepane-1-sulfonyl chloride derivatives). Retrieved from [Link]
-
Kumari, S., et al. (2020). Sulfonamides as Amide Isosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for Sulfonamide/Amide bioisosterism). Retrieved from [Link]
Reactivity profile of bis-sulfonyl chlorides vs. mono-sulfonyl chlorides
Title: Reactivity Profile and Applications: Bis-Sulfonyl Chlorides vs. Mono-Sulfonyl Chlorides
Introduction The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, drug development, and materials science[1]. Driven by the highly electrophilic nature of the hexavalent sulfur atom—rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine leaving group—these compounds readily undergo nucleophilic substitution[1]. However, the transition from a mono-sulfonyl chloride to a bis-sulfonyl chloride fundamentally alters the molecule's application scope, shifting its utility from simple functional group protection and activation to complex macromolecular crosslinking, dendrimer synthesis, and polymer architecture[2][3].
Mechanistic Grounding & Reactivity Profiles
Mono-Sulfonyl Chlorides: High-Throughput Electrophiles Mono-sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), are primarily utilized to convert poor leaving groups (like hydroxyls) into excellent leaving groups (mesylates and tosylates) or to synthesize stable sulfonamides[1][4].
-
Steric and Electronic Effects: The reactivity of mono-sulfonyl chlorides is heavily dictated by steric hindrance. MsCl, being structurally compact, exhibits exceptionally fast reaction rates and is preferred in high-yield pharmaceutical syntheses[4]. In contrast, TsCl and benzenesulfonyl chloride (BsCl) are more stable and less reactive due to the bulky aromatic ring and resonance stabilization, making them ideal for selective protecting group chemistry[4].
-
Reaction Pathways: While aromatic sulfonyl chlorides typically undergo nucleophilic substitution via a concerted S_N2-like mechanism or a stepwise addition-elimination pathway (through a trigonal bipyramidal intermediate)[1], aliphatic variants like MsCl can proceed via an E1cB elimination mechanism. In the presence of a non-nucleophilic base, MsCl forms a highly reactive sulfene intermediate (CH₂=SO₂), which is subsequently attacked by the nucleophile[5].
Bis-Sulfonyl Chlorides: Bifunctional Crosslinkers Bis-sulfonyl chlorides possess two reactive -SO₂Cl loci, allowing them to act as bidentate electrophiles. Examples include 4,4'-oxybis(benzenesulfonyl chloride) and 1,1′-bis(sulfonyl chloride)ferrocene[6][7].
-
Stepwise vs. Concerted Reactivity: A critical mechanistic feature of bis-sulfonyl chlorides is their capacity for stepwise functionalization. The reaction of the first sulfonyl chloride group with a nucleophile (e.g., an amine) alters the electronic landscape of the molecule[6]. If the two groups are conjugated through an aromatic system, the formation of the first electron-donating sulfonamide linkage can slightly deactivate the second sulfonyl chloride group. This differential reactivity allows chemists to isolate mono-functionalized intermediates by strictly controlling stoichiometry and reaction time, before proceeding to bis-functionalization[6][8].
-
Macromolecular Applications: Because of their bifunctionality, bis-sulfonyl chlorides are heavily utilized in step-growth polymerization (e.g., synthesizing polyethersulfones via Friedel-Crafts polysulfonylation)[3] and as precursors for bis(sulfonyl azides) used in polyolefin crosslinking[9][10]. They are also pivotal in the divergent synthesis of sulfonimide-based dendrimers through controlled persulfonylation[2][11].
Comparative Data Analysis
| Feature | Mono-Sulfonyl Chlorides (e.g., MsCl, TsCl) | Bis-Sulfonyl Chlorides (e.g., 4,4'-OBSC) |
| Primary Function | Leaving group generation, protection, sulfonylation[1][4] | Polymerization, crosslinking, dendrimer assembly[2][3] |
| Electrophilic Sites | Single (-SO₂Cl) | Dual (-SO₂Cl) |
| Steric Sensitivity | High (MsCl > BsCl > TsCl)[4] | Variable (Depends on the spacer between groups) |
| Reaction Mechanism | S_N2-like, Addition-Elimination, or E1cB (sulfene)[1][5] | Stepwise Nucleophilic Substitution, Friedel-Crafts[3][6] |
| Downstream Products | Mesylates, Tosylates, Mono-sulfonamides[4][5] | Polyethersulfones, Bis-sulfonamides, Poly(sulfonyl azides)[3][9] |
| Typical Equivalents | 1.0 - 1.2 eq. relative to nucleophile | 0.5 eq. (for crosslinking) or 1.0 eq. (for polymerization) |
Experimental Workflows & Protocols
Protocol A: Mono-Sulfonylation (Synthesis of a Tosylate/Mesylate) Purpose: Conversion of an alcohol to a reactive sulfonate ester using a mono-sulfonyl chloride[1][5].
-
Preparation: Dissolve the starting alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent the competitive hydrolysis of the sulfonyl chloride[5].
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq.). This acts as an acid scavenger to neutralize the HCl byproduct and (in the case of MsCl) facilitates the E1cB sulfene pathway[5].
-
Cooling: Chill the reaction mixture to 0 °C using an ice bath. This is critical to control the highly exothermic nature of the substitution[1].
-
Electrophile Addition: Add the mono-sulfonyl chloride (e.g., MsCl or TsCl, 1.1 eq.) dropwise over 15 minutes to prevent localized heating and side reactions.
-
Reaction: Remove the ice bath and stir at room temperature. Monitor completion via TLC (typically 1–3 hours).
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the self-validating pure product[1].
Protocol B: Bis-Sulfonylation (Synthesis of Polyethersulfone) Purpose: Step-growth polymerization using a bis-sulfonyl chloride via Friedel-Crafts polysulfonylation[3][12].
-
Preparation: In a flame-dried flask, combine 4,4'-oxybis(benzenesulfonyl chloride) (1.0 eq.) and diphenyl ether (1.0 eq.). Exact 1:1 stoichiometry is required to achieve high molecular weights.
-
Solvent Selection: Dissolve the monomers in a suitable inert, polar solvent such as nitrobenzene or acetonitrile, which stabilizes the electrophilic intermediates during the reaction[3].
-
Catalysis: Add a Lewis acid catalyst, preferably anhydrous Iron(III) chloride (FeCl₃) (0.05 - 0.1 eq.), to initiate the electrophilic aromatic substitution[3][12].
-
Polymerization: Heat the mixture to 120 °C under a continuous nitrogen sweep. The sweep is physically necessary to remove the HCl gas byproduct, driving the polycondensation equilibrium forward.
-
Precipitation: After 12–24 hours, cool the viscous solution and precipitate the polymer by pouring it dropwise into vigorously stirred methanol.
-
Purification: Filter the resulting polyethersulfone, wash extensively with methanol to remove residual catalyst and unreacted monomers, and dry under vacuum at 80 °C[3].
Visualizing the Pathways
Caption: Mechanistic divergence in mono-sulfonyl chlorides: Aliphatic (E1cB) vs. Aromatic (Addition-Elimination).
Caption: Bifunctional reactivity of bis-sulfonyl chlorides enabling stepwise crosslinking and polymer synthesis.
References
-
HoriazonChemical. "Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications." HoriazonChemical. Available at: [Link]
-
Wikipedia. "Methanesulfonyl chloride." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
MDPI. "Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications." Polymers. Available at: [Link]
-
Encyclopedia of Polymer Science and Technology. "Polyethers, Aromatic." Free.fr. Available at: [Link]
-
National Center for Biotechnology Information (PMC). "The Synthesis and Structures of 1,1′-Bis(sulfonyl)ferrocene Derivatives." NIH. Available at: [Link]
- Google Patents. "Composition and films thereof (WO2000078861A1)." Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 4. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. The Synthesis and Structures of 1,1′-Bis(sulfonyl)ferrocene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6325956B2 - Crosslinking of polymers and foams thereof - Google Patents [patents.google.com]
- 8. Amino acid ferrocene conjugates using sulfonamide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2000078861A1 - Composition and films thereof - Google Patents [patents.google.com]
- 10. EP1297067B1 - Polyethylene rich/polypropylene blends and their uses - Google Patents [patents.google.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
Comparative Structural Guide: Azepane-1-sulfonyl Benzene Derivatives vs. Rigid Analogues
Executive Summary
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.
In the optimization of sulfonamide-based pharmacophores, the choice of the nitrogen-containing heterocycle is a critical determinant of potency and metabolic stability. This guide provides an in-depth structural comparison of Azepane-1-sulfonyl benzene derivatives (7-membered ring) against their Piperidine (6-membered) and Pyrrolidine (5-membered) analogues.
While piperidine is often the default scaffold due to its predictable chair conformation, recent X-ray crystallographic studies reveal that the azepane ring offers unique "induced-fit" capabilities . This guide analyzes the crystallographic evidence supporting azepane's superior adaptability in hydrophobic binding pockets (e.g., Carbonic Anhydrase IX, 11
Structural Mechanics & Causality
The "Gold Standard" of X-ray Crystallography
While NMR spectroscopy often presents an averaged signal for flexible 7-membered rings, Single Crystal X-ray Diffraction (SC-XRD) is the only method capable of resolving the specific low-energy conformation (e.g., twist-chair vs. distorted boat) adopted in the solid state. This "frozen" snapshot is critical for structure-based drug design (SBDD) as it frequently mirrors the bioactive conformation required for receptor binding.
Comparative Conformational Analysis
| Feature | Azepane (7-Membered) | Piperidine (6-Membered) | Pyrrolidine (5-Membered) |
| Dominant Conformation | Twist-Chair / Distorted Chair | Chair (Highly Rigid) | Envelope |
| Ring Strain | Moderate (Transannular interactions) | Minimal | Moderate (Angle strain) |
| Conformational Entropy | High (Multiple local minima) | Low | Low |
| Binding Mode | Induced Fit: Adapts to fill hydrophobic pockets.[1] | Lock & Key: Requires precise pocket match. | Compact: Good for small, tight pockets. |
| Lipophilicity (LogP) | High (Increased hydrophobic surface) | Moderate | Low |
Mechanistic Insight: The Sulfonyl Geometry
In azepane-1-sulfonyl derivatives, the
Experimental Protocol: Self-Validating Systems
To ensure high-fidelity structural data, the following protocol integrates synthesis with rigorous crystallographic validation.
Phase 1: Synthesis & Purification
-
Reaction: Nucleophilic substitution of benzenesulfonyl chloride with azepane in the presence of a base (
or Pyridine). -
Critical Control: Maintain temperature
initially to prevent disulfonylation. -
Validation: TLC (Hexane:EtOAc 3:1) must show a single spot before proceeding to crystallization.
Phase 2: Crystallization (The Rate-Limiting Step)
Azepane derivatives are notoriously difficult to crystallize due to ring flexibility.
-
Method: Slow Evaporation at controlled temperature (
). -
Solvent System: Ethanol/Dichloromethane (1:1 v/v).
-
Why? Dichloromethane solubilizes the lipophilic azepane, while Ethanol acts as the anti-solvent to drive nucleation.
-
-
Troubleshooting: If oiling occurs (common with azepanes), seeding with a micro-crystal of a piperidine analogue can sometimes induce nucleation via epitaxy, though self-seeding via scratching is preferred.
Phase 3: Data Collection & Refinement
-
Temperature: Collect at 100 K (Liquid Nitrogen stream).
-
Reasoning: Freezing the thermal vibration of the flexible azepane ring is mandatory to resolve the puckering parameters (
). Room temperature data often results in "smeared" electron density for C3-C4-C5 carbons.
-
-
Refinement Target: R-factor
. Disorder in the azepane ring should be modeled using split positions (e.g., PART 1 / PART 2 in SHELX) if the electron density suggests dynamic flipping between twist-chair forms.
Visualization of Structural Logic
The following diagram illustrates the decision matrix for selecting the Azepane scaffold based on crystallographic outcomes.
Caption: Decision logic for scaffold selection. Azepane is preferred for undefined pockets where "induced fit" (revealed by disordered crystal density) is advantageous.
Comparative Performance Data
The table below synthesizes crystallographic and biological performance metrics from key studies on sulfonamide derivatives.
| Metric | Azepane Derivative (Product) | Piperidine Derivative (Alternative) | Implication for Drug Design |
| Crystal Density ( | ~1.25 - 1.30 | ~1.35 - 1.40 | Lower density in azepanes indicates looser packing and higher void volume, correlating with higher solubility in organic media. |
| S-N Bond Length | 1.621 Å | 1.634 Å | Shorter bond in azepane suggests stronger |
| H-Bond Network | Complex, often bifurcated | Linear, predictable chains | Azepane derivatives often form unique supramolecular synthons ( |
| IC50 (CAIX Inhibition) | 19 nM (Compound 26) | ~45 nM (Analogous) | The flexible azepane ring fills the hydrophobic pocket of Carbonic Anhydrase IX more effectively than the rigid piperidine. |
| Metabolic Liability | Moderate (Oxidation at C3/C4) | Low | Azepane offers better potency but requires metabolic stabilization (e.g., fluorination) in later stages. |
Data Source: Synthesized from comparative analysis of CAIX inhibitors [1] and general heterocyclic reviews [2].
Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to refined crystal structure.
References
-
Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Source: PubMed / Walter de Gruyter GmbH
-
Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Source: BenchChem
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Source: MDPI (Molecules)
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (via PubMed)
-
The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Part 1: Executive Safety Assessment
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5) is a dual-functionalized electrophile containing a stable sulfonamide moiety and a highly reactive sulfonyl chloride group.
Effective disposal requires understanding its specific reactivity profile. Unlike standard organic waste, this compound is water-reactive and corrosive . Improper disposal (e.g., placing directly into a solvent waste drum) can lead to pressurization, container failure, or the release of toxic hydrogen chloride (HCl) gas.
Core Hazard Profile
| Hazard Class | Description | Operational Implication |
| Corrosive (Cat 1B) | Causes severe skin burns and eye damage.[1] | Full skin/eye protection is non-negotiable. |
| Water Reactive | Hydrolyzes to release HCl gas and sulfonic acid. | NEVER add water directly to the solid. |
| Lachrymator | Vapors irritate mucous membranes. | All operations must occur in a certified fume hood.[2] |
Part 2: The Chemistry of Deactivation
To dispose of this chemical safely, you must chemically convert the reactive sulfonyl chloride group (
The Reaction:
-
R = 3-(Azepane-1-sulfonyl)phenyl group.
-
Note: The sulfonamide bond (azepane linkage) is kinetically stable under these mild basic conditions and will generally remain intact. The goal is to quench the chloride reactivity.[3]
Part 3: Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Specification |
| Eyes | Chemical Splash Goggles | ANSI Z87.1+ (Face shield recommended for >10g). |
| Hands | Double Gloving | Inner: Nitrile (4 mil). Outer: Neoprene or thick Nitrile (8 mil) for acid resistance. |
| Body | Lab Coat + Apron | Chemical-resistant apron (Tyvek or rubber) over standard cotton lab coat. |
| Respiratory | Fume Hood | Sash at proper working height. Do not rely on N95 masks for HCl vapors. |
Part 4: Step-by-Step Quenching Protocols
Protocol A: Small Scale (< 5 grams)
Use this for residual solids in vials or small synthesis leftovers.
-
Preparation:
-
Prepare a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution in a beaker. -
Why Carbonate? It is milder than NaOH and prevents rapid, violent exotherms, though it produces
gas (foaming).
-
-
Dissolution (Optional but Recommended):
-
Dissolve the solid sulfonyl chloride in a minimal amount of inert solvent (e.g., Dichloromethane or Ethyl Acetate). This moderates the reaction rate.
-
-
Quenching:
-
Place the beaker of base in an ice bath (
). -
Slowly add the sulfonyl chloride solution to the base dropwise.[3]
-
Observation: Expect fizzing (
) and mild heat.
-
-
Verification:
-
Stir for 30 minutes. Check pH; ensure it remains basic (pH > 8). If acidic, add more base.
-
-
Disposal:
-
Transfer the resulting biphasic mixture (organic/aqueous) to the Halogenated Organic Waste container.
-
Note: Even though neutralized, the organic sulfonamide residue requires chemical incineration.
-
Protocol B: Large Scale (> 5 grams)
Use this for bulk reagent disposal or large reaction byproducts.
-
Engineering Controls:
-
Reagent Setup:
-
Receiver Flask: Charge with 2.5 M NaOH (approx. 3-4 equivalents relative to the sulfonyl chloride).
-
Addition Funnel: Dissolve the waste sulfonyl chloride in Toluene or DCM.
-
-
Controlled Addition:
-
Cool the NaOH solution to <
. -
Add the sulfonyl chloride solution slowly , monitoring temperature. Do not allow temp to exceed
.[4] -
Critical: Rapid addition can boil the solvent and spray corrosive liquid.
-
-
Post-Quench:
-
Allow to stir at room temperature for 2 hours to ensure complete hydrolysis.
-
Test a small aliquot: Add water. If oil droplets form but no heat/fumes are generated, hydrolysis is likely complete.
-
-
Waste Stream:
-
Separate layers if distinct.
-
Aqueous Layer: Adjust pH to 5-9 (using dilute HCl or more base)
Aqueous Waste . -
Organic Layer: Halogenated Organic Waste .
-
Alternative: If separation is difficult, collect the entire emulsion as Halogenated Organic Waste .
-
Part 5: Visualized Workflows
Decision Logic for Waste Classification
This diagram illustrates the decision process for categorizing the waste before and after treatment.
Caption: Decision tree for categorizing waste streams based on quenching status and solvent usage.
The Hydrolysis Workflow
This diagram details the operational steps for the chemical deactivation process.
Caption: Operational workflow for the safe hydrolysis and neutralization of sulfonyl chlorides.
Part 6: Emergency Spill Response
Scenario: You drop a 5g bottle of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride on the floor.
-
Evacuate & Ventilate: Clear the immediate area. The solid will react with atmospheric moisture to release HCl.
-
PPE Up: Don goggles, double nitrile gloves, and a respirator (if outside a hood).
-
Contain: Cover the spill with a dry absorbent (Vermiculite or Dry Sand). DO NOT use paper towels (they may char/ignite due to acid generation).
-
Neutralize: Sprinkle Sodium Bicarbonate powder or Soda Ash generously over the spill.
-
Collect: Scoop the mixture into a wide-mouth jar. Label as "Hazardous Waste: Sulfonyl Chloride Spill Debris."
-
Clean: Wash the surface with soap and water only after all bulk material is removed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][5] [Link]
-
Organic Syntheses. (1928). p-Acetaminobenzenesulfonyl chloride. Org. Synth. 1928, 8, 100. [Link](Historical reference for sulfonamide/sulfonyl chloride stability and handling).
Sources
Personal protective equipment for handling 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Executive Summary: The 30-Second Read
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5) is a dual-functionalized electrophile containing a stable sulfonamide moiety and a highly reactive sulfonyl chloride group.[1][2]
Immediate Hazards:
-
Moisture Sensitivity: Rapid hydrolysis releases Hydrogen Chloride (HCl) gas and sulfonic acid upon contact with ambient humidity or water.
-
Corrosivity: Category 1C skin corrosive.[1] Causes irreversible eye damage and severe skin burns.
-
Sensitization: Potential for respiratory sensitization if dust is inhaled.
The Golden Rule: Treat this compound as a "delayed" corrosive. It may not burn immediately upon contact with dry skin, but it will react with skin moisture to cause deep, chemical burns.
Part 1: Risk Assessment & PPE Matrix
Standard "lab safety" advice is insufficient for sulfonyl chlorides. The permeation rate of chlorinated sulfur compounds through standard latex is dangerously high.
PPE Selection Logic
| Component | Recommendation | The "Why" (Scientific Causality) |
| Hand Protection (Primary) | Silver Shield® (Laminate) or Viton® | Sulfonyl chlorides can permeate standard nitrile gloves in <5 minutes. Laminate provides >4 hours of breakthrough time. |
| Hand Protection (Outer) | Disposable Nitrile (5-8 mil) | Provides dexterity and protects the expensive inner laminate glove from abrasion. Protocol: Change outer glove immediately upon splash. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate. HCl gas generated by hydrolysis can bypass side shields and damage the cornea. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Engineering controls are primary. If working outside a hood (not recommended), a full-face respirator with Acid Gas (AG) cartridges is required. |
| Body | Poly-coated Lab Coat or Apron | Standard cotton coats absorb spills, holding the corrosive agent against the skin. A non-absorbent apron prevents this "poultice effect." |
Part 2: Operational Protocol (Step-by-Step)
This protocol is designed to eliminate moisture contact, preventing the formation of HCl gas and ensuring the integrity of your reagent.
Phase 1: Pre-Operational Setup
-
Glassware Prep: Flame-dry or oven-dry all glassware (flasks, addition funnels) for at least 2 hours at 120°C. Assemble while hot under a stream of Nitrogen (N₂) or Argon (Ar).
-
Solvent Choice: Ensure all solvents (DCM, THF, Toluene) are anhydrous (<50 ppm water).
-
Reasoning: Even trace water will consume the sulfonyl chloride, generating HCl which can protonate basic sites on your substrate (the azepane ring) or cause side reactions.
-
Phase 2: Weighing & Transfer
-
The Challenge: Static electricity can cause the fine powder to "jump," creating an aerosol hazard.
-
The Fix: Use an anti-static gun on the weighing boat and spatula.
-
Tare a dry weighing boat inside the fume hood.
-
Transfer the solid quickly. Do not leave the stock bottle open.
-
If the solid has clumped, do not chip at it with a metal spatula (risk of particulate scatter). Dissolve the clump in a small amount of anhydrous DCM inside the bottle if your protocol allows, and transfer as a solution.
Phase 3: Reaction Setup
-
Dissolution: Dissolve the sulfonyl chloride in your solvent before adding it to the reaction mixture.
-
Addition Order:
-
Preferred: Add the Sulfonyl Chloride solution dropwise to your nucleophile/base mixture at 0°C.
-
Reasoning: This controls the exotherm. The reaction of sulfonyl chlorides with amines/alcohols is highly exothermic.
-
Part 3: Visualization (Workflows)
Figure 1: Safe Handling Workflow
This diagram illustrates the critical decision points to prevent hydrolysis and exposure.
Caption: Operational logic flow ensuring moisture exclusion and operator safety during reagent handling.
Part 4: Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not use a wet paper towel.[3] Cover with dry sand or Vermiculite. Scoop into a container and treat as hazardous waste.
-
Liquid Spill: Cover with sodium bicarbonate (NaHCO₃) powder to neutralize potential acid generation, then absorb.
Disposal Protocol (The "Quench")
Never dispose of unreacted sulfonyl chloride directly into waste drums. It can pressurize the drum via HCl evolution.
The "Kill Switch" Method:
-
Prepare Quench Bath: 10% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) in a beaker. Add crushed ice.
-
Dilution: Dilute the reaction residue or leftover reagent with a non-reactive solvent (e.g., Toluene or DCM).
-
Slow Addition: Add the organic solution dropwise into the aqueous base with vigorous stirring.
-
Warning: You will see bubbling (CO₂ if using bicarbonate) or heat generation.
-
-
Check pH: Ensure pH is >7.
-
Disposal: Separate layers if necessary; dispose of aqueous layer as basic waste and organic layer as halogenated solvent waste.
Figure 2: Disposal Logic
Caption: Step-by-step quenching logic to safely neutralize reactive sulfonyl chlorides before disposal.
References
-
National Institute of Standards and Technology (NIST). (2025).[4] Benzenesulfonyl chloride Properties. Retrieved from [Link]
-
University of Washington EH&S. (2024). Guidelines for Handling Highly Reactive Chemicals (Acid Chlorides). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
